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  • Product: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
  • CAS: 353292-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Heterocyclic Building Block Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a valuable heterocyclic compound, d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Building Block

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a valuable heterocyclic compound, drawing interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine core, is a common motif in a wide array of biologically active molecules. The strategic placement of the hydroxyl and ether-linked acetate functionalities provides multiple points for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this target molecule, grounded in established chemical principles and supported by detailed experimental considerations.

The Synthetic Blueprint: A Williamson Ether Synthesis Approach

The most direct and widely applicable method for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is the Williamson ether synthesis.[1][2][3][4] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis can be envisioned as the O-alkylation of 3-hydroxypyridin-2-one with an ethyl haloacetate.

The overall transformation is depicted below:

Synthesis_Pathway 3-Hydroxypyridin-2-one 3-Hydroxypyridin-2-one Alkoxide Potassium or Sodium 3-oxo-3,4-dihydropyridin-2-olate 3-Hydroxypyridin-2-one->Alkoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Alkoxide Product Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Alkoxide->Product SN2 Reaction Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Overall synthetic scheme for Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Mechanistic Considerations and Regioselectivity

A critical aspect of this synthesis is controlling the regioselectivity of the alkylation. 3-Hydroxypyridin-2-one is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen atom and the oxygen atom of the hydroxyl group.[5] Consequently, both N-alkylation and O-alkylation are possible outcomes.

The desired product, Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, results from O-alkylation. The choice of base and solvent plays a pivotal role in directing the reaction towards the desired O-alkylated product over the N-alkylated isomer. Generally, the use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile promotes SN2 reactions.[6] The selection of a suitable base is also crucial. While strong bases like sodium hydride (NaH) can be used to generate the alkoxide, milder bases such as potassium carbonate (K2CO3) are often effective and can favor O-alkylation.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,3-DihydroxypyridineC5H5NO2111.10
Ethyl bromoacetateC4H7BrO2167.00
Potassium carbonate (anhydrous)K2CO3138.21
Dimethylformamide (DMF)C3H7NO73.09
Ethyl acetateC4H8O288.11
HexaneC6H1486.18
Saturated aqueous NaCl (brine)NaCl58.44
Anhydrous magnesium sulfateMgSO4120.37

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydroxypyridine (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 2,3-Dihydroxypyridine, K2CO3, and DMF Add_EBA Add Ethyl Bromoacetate Start->Add_EBA Heat Heat and Stir (60-70 °C, 12-24h) Add_EBA->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Purify->Final_Product Obtain Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of the atoms and the presence of the ethyl acetate and pyridine moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl (C=O) and the C-O ether linkage.

Conclusion

The synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate via the Williamson ether synthesis is a robust and reliable method. Careful control of reaction conditions, particularly the choice of base and solvent, is essential to ensure high yields and the desired O-alkylation regioselectivity. The protocol provided in this guide offers a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Benchchem. Synthesis of 2,3-Dihydroxypyridine Derivatives: Application Notes and Protocols for Researchers.
  • ACS Publications.
  • ChemicalBook. 2,3-Dihydroxypyridine synthesis.
  • PMC. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • Patsnap.
  • Chemistry Steps. Williamson Ether Synthesis.
  • American Chemical Society. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
  • MDPI.
  • ChemRxiv.
  • International Research Journal of Multidisciplinary Scope (IRJMS).
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine.
  • ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry.
  • King's College London. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68.
  • Chemistry LibreTexts. Williamson Ether Synthesis.
  • Chem-Station Int. Ed. Williamson Ether Synthesis.
  • PubChem. Ethyl 2-[(3-hydroxypyridin-2-yl)
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Sigma-Aldrich. 2,3-Dihydroxypyridine 95 16867-04-2.
  • Dalton Transactions (RSC Publishing). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ....
  • Chemical Communications (RSC Publishing).
  • A New Synthetic Approach to 4(1H)
  • Sapphire Bioscience. Ethyl 2-[(3-hydroxypyridin-2-yl)
  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Semantic Scholar. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inh.
  • Google Patents. WO1997000245A1 - 3-hydroxy-2(1h)
  • MDPI.
  • PMC. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • RSC Publishing.
  • Google Patents. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)
  • Synthesis and herbicidal activities of aryloxyacetic acid deriv
  • NextSDS. ETHYL 2-(3-IODOPYRIDIN-2-YL)

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Executive Summary Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) is a highly versatile, bifunctional heterocyclic building block. Characterized by a pyridine core substituted with an ester-bearing ether l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) is a highly versatile, bifunctional heterocyclic building block. Characterized by a pyridine core substituted with an ester-bearing ether linkage at the 2-position and a free hydroxyl group at the 3-position, this compound serves as a critical intermediate in advanced organic synthesis. Its primary industrial and research application lies in the development of next-generation agrochemicals, specifically as a precursor for Protoporphyrinogen IX oxidase (PPO) inhibitor herbicides such as uracilpyridines and herbicidal phenyl ethers[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-validated protocol for its utilization in complex molecular assembly.

Physicochemical Profile

Understanding the baseline physical parameters of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is essential for predicting its behavior in various solvent systems and purification workflows. Below is a consolidated table of its core properties[3][4].

PropertyValue
IUPAC Name ethyl 2-[(3-hydroxy-2-pyridinyl)oxy]acetate
CAS Number 353292-81-6
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Monoisotopic Mass 197.0688 Da
Boiling Point 364.1 ± 27.0 °C (Predicted)
Density 1.247 ± 0.06 g/cm³ (Predicted)
Topological Polar Surface Area 68.7 Ų
GHS Hazards H315, H319, H335 (Skin/Eye Irritant, STOT SE 3)

Structural Reactivity & Mechanistic Logic

The synthetic utility of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is driven by its orthogonal reactivity profile:

  • The 3-Hydroxyl Group (Nucleophilic Center): The -OH group at the 3-position of the pyridine ring is mildly acidic. Upon deprotonation by a suitable base, it forms a highly nucleophilic phenoxide-equivalent. This site readily undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with electron-deficient aryl halides or standard SN​2 alkylation with alkyl halides[1].

  • The 2-Oxyacetate Moiety (Modifiable Ester): The ethyl ester provides a latent carboxylic acid that can be hydrolyzed post-coupling or directly converted into amides. Furthermore, the oxygen atoms in this side chain can participate in bidentate chelation, which is a common motif in metalloenzyme inhibitors.

  • The Pyridine Core: The electron-withdrawing nature of the nitrogen atom modulates the pKa of the 3-hydroxyl group, making it easier to deprotonate compared to a standard phenol, thereby facilitating reactions under milder conditions[2].

Reaction Pathways & Visualizations

The following diagrams illustrate the chemical logic and experimental workflow for utilizing this compound in the synthesis of PPO inhibitor intermediates.

Pathway A Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Nucleophile) D 3-O-Substituted Pyridine Intermediate A->D SNAr / Alkylation B Electrophile (e.g., Aryl Halide) B->D C Base (Cs2CO3) Solvent (DMSO) C->D Deprotonation E PPO Inhibitor Herbicide (e.g., Uracilpyridine) D->E Downstream Synthesis

Caption: Reaction pathway of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate in herbicide synthesis.

Workflow Step1 Step 1: Preparation Dissolve starting materials in anhydrous DMSO Step2 Step 2: Base Addition Add Cs2CO3 in portions at 25°C Step1->Step2 Step3 Step 3: Reaction Stir for 15-16 hours (Monitor via LC-MS) Step2->Step3 Step4 Step 4: Quench & Extract Dilute with H2O, extract with EtOAc Step3->Step4 Step5 Step 5: Wash Wash organic layer with brine (Removes DMSO) Step4->Step5 Step6 Step 6: Drying & Concentration Dry over Na2SO4, evaporate solvent Step5->Step6 Step7 Step 7: Purification Silica gel column chromatography Step6->Step7

Caption: Step-by-step experimental workflow for the O-alkylation reaction.

Validated Experimental Protocol: 3-O-Alkylation / SN​Ar

The following protocol details the coupling of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate with an electrophile (such as an activated aryl halide) to form a diaryl ether linkage, a critical step in synthesizing uracilpyridine herbicides[1][2].

Causality & Reagent Selection
  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent. It strips the solvation shell from the nucleophile (the deprotonated phenoxide), drastically increasing its reactivity for SN​Ar or SN​2 reactions[1].

  • Base ( Cs2​CO3​ ): Cesium carbonate is selected over potassium or sodium carbonate due to the "cesium effect." The large ionic radius of the cesium cation creates a highly reactive, "naked" alkoxide, which strongly promotes O-alkylation over unwanted C-alkylation[1].

  • Temperature (25 °C): The reaction is highly efficient at room temperature due to the enhanced nucleophilicity of the intermediate. Avoiding elevated temperatures prevents unwanted transesterification or hydrolysis of the ethyl ester moiety[2].

Step-by-Step Methodology
  • Preparation: In an oven-dried, inert-gas flushed round-bottom flask, dissolve 1.0 equivalent of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate and 1.05 equivalents of the target electrophile (e.g., substituted phenyl halide) in anhydrous DMSO (approx. 10 mL per 10 mmol of substrate)[1].

  • Deprotonation: Slowly add 1.5 to 2.0 equivalents of finely powdered Cs2​CO3​ in portions to the stirring solution at 25 °C. Caution: Mild exotherm may occur.

  • Reaction: Allow the resulting suspension to stir vigorously at room temperature for 15 to 16 hours[1][2].

  • Quench and Extraction: Dilute the reaction mixture with a 5-fold volume of distilled water to quench the reaction and precipitate inorganic salts. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Aqueous Washing: Combine the organic layers and wash extensively with saturated aqueous NaCl (brine) at least three times. Causality: DMSO is highly water-soluble but can partition into EtOAc. Repeated brine washes create a high ionic strength aqueous phase, effectively forcing DMSO out of the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Petroleum Ether to Ethyl Acetate to isolate the pure 3-O-substituted pyridine intermediate[2].

Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be observed:

  • LC-MS Monitoring: The disappearance of the starting material mass ( m/z 198.07 [M+H]+ ) and the emergence of the target product mass confirms reaction completion.

  • TLC Analysis: The product will typically exhibit a higher Rf​ value than the starting material on silica gel (using Hexane/EtOAc) due to the masking of the polar hydroxyl group.

  • 1 H NMR Verification: Successful O-alkylation is confirmed by the disappearance of the broad -OH singlet (typically around 9-10 ppm) and a distinct chemical shift in the aromatic protons of the pyridine ring due to the altered electronic environment[2].

References

  • PubChem. "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Unigent. "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, 97% Properties." Unigent Chemical Catalog. Available at:[Link]

  • Google Patents. "WO2017202768A1 - Herbicidal uracilpyridines." World Intellectual Property Organization.
  • Google Patents. "CN111356693A - Herbicidal phenyl ethers." China National Intellectual Property Administration.

Sources

Foundational

A Technical Guide to the Hypothesized Mechanism of Action of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate as a Modulator of the Hypoxic Response Pathway

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a novel small molecule with a chemical structure suggestive of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a novel small molecule with a chemical structure suggestive of significant biological activity. While direct studies on this compound are not publicly available, its core scaffolds—a 3-hydroxypyridine ring linked to an ethyl acetate moiety via an ether bond—bear a strong resemblance to a class of therapeutic agents known as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). This guide posits a central hypothesis: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate functions as a competitive inhibitor of PHD enzymes, thereby stabilizing HIF-α and activating the cellular hypoxic response pathway. This document provides a comprehensive overview of the scientific rationale behind this hypothesis, a detailed roadmap for its experimental validation, and insights into its potential therapeutic implications.

Part 1: Introduction to the Compound and the Cellular Hypoxic Response

Chemical Properties and Structural Features

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (PubChem CID: 18619272) is an organic compound with the molecular formula C₉H₁₁NO₄.[1] Its key structural features are a 3-hydroxypyridine core and an ethyl oxyacetate side chain. The 3-hydroxypyridin-2-yloxy moiety is particularly noteworthy. This arrangement, featuring adjacent hydroxyl and ether-linked groups on a pyridine ring, is a powerful pharmacophore capable of acting as a bidentate chelator for metal ions. This chelating ability is central to our hypothesized mechanism of action.

Furthermore, the 2-pyridone scaffold and its tautomeric form, 2-hydroxypyridine, are considered "privileged scaffolds" in medicinal chemistry, known to be constituents in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer and antimicrobial agents.[2][3]

The HIF Pathway: A Master Regulator of Oxygen Homeostasis

Cells have evolved a sophisticated mechanism to sense and adapt to changes in oxygen availability, orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[4][5] HIF is a heterodimer composed of a constitutively expressed HIF-β subunit and an oxygen-sensitive HIF-α subunit.

  • Under Normoxic Conditions (Normal Oxygen): HIF-α is continuously synthesized but rapidly degraded. Prolyl Hydroxylase Domain (PHD) enzymes, which belong to the family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases, hydroxylate specific proline residues on HIF-α.[4][5][6] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. Consequently, HIF-mediated gene transcription is turned off.

  • Under Hypoxic Conditions (Low Oxygen): The activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. As a result, HIF-α is not hydroxylated and escapes degradation. It accumulates, translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6] This leads to the transcription of over 100 genes that help cells survive and function in low-oxygen environments, including those involved in:

    • Erythropoiesis: Erythropoietin (EPO)

    • Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

    • Metabolism: Glucose Transporter 1 (GLUT1)

Part 2: The Core Hypothesis: Inhibition of HIF Prolyl Hydroxylases

We hypothesize that Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate mimics the hypoxic state by directly inhibiting the PHD enzymes. This action would lead to the stabilization of HIF-α under normoxic conditions, effectively "tricking" the cell into activating its adaptive hypoxic response.

The PHD Enzyme Family: Structure and Catalytic Mechanism

The three main PHD isoforms (PHD1, PHD2, and PHD3) share a conserved catalytic domain containing a double-stranded β-helix core, which is characteristic of the Fe(II)/2-OG-dependent dioxygenase family.[4][5] The active site binds an essential Fe(II) ion, which is coordinated by a triad of conserved amino acid residues (His, His, Asp/Glu). The co-substrate 2-oxoglutarate binds adjacent to the iron, and the HIF-α peptide substrate then enters the active site.

Structural Rationale for Inhibition

The proposed mechanism of inhibition is based on the ability of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate to act as a competitive inhibitor by occupying the 2-oxoglutarate binding site and coordinating with the active site Fe(II) ion.

  • Bidentate Chelation: The 3-hydroxy and 2-oxy groups of the pyridine ring are perfectly positioned to form a stable bidentate complex with the Fe(II) ion, displacing the water molecules that normally occupy these coordination sites. This strong chelation is a hallmark of many potent PHD inhibitors.

  • 2-Oxoglutarate Mimicry: The oxyacetate portion of the molecule can occupy the same pocket as the C-5 carboxylate of the natural co-substrate, 2-oxoglutarate, forming key interactions with active site residues.

Potential for Ester Hydrolysis: A Pro-drug Strategy?

A critical consideration is the ethyl ester moiety. It is highly probable that this compound acts as a pro-drug. The ester can enhance cell permeability, allowing the compound to efficiently enter the cell. Once inside, cellular esterases would likely hydrolyze the ethyl ester to the corresponding carboxylic acid. This free carboxylate group would then be able to form a crucial ionic bond with a positively charged residue (e.g., a lysine or arginine) in the PHD active site, significantly increasing binding affinity and inhibitory potency, much like the C-1 carboxylate of 2-oxoglutarate.

Part 3: Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to provide a self-validating system, moving from direct biochemical evidence to cellular target engagement and downstream functional outcomes.

Workflow Overview

The logical progression of experiments is designed to build a comprehensive case for the proposed mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Outcomes a Step 1: In Vitro PHD2 Inhibition Assay b Step 2: HIF-1α Stabilization Assay (Western Blot) a->b confirms cell permeability & activity c Step 3: Downstream Gene Expression (RT-qPCR) b->c confirms target activation d Step 4: Pro-Angiogenic Phenotype Assay (Tube Formation) c->d confirms functional consequence e Step 5: EPO Secretion Assay (ELISA) c->e confirms functional consequence

Caption: Experimental workflow to validate the PHD inhibition hypothesis.

Step 1: In Vitro PHD2 Inhibition Assay (Biochemical)

Objective: To determine if Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (and its hydrolyzed form) can directly inhibit PHD2 enzyme activity in a cell-free system.

Methodology:

  • Reagents: Recombinant human PHD2, synthetic HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL), FeSO₄, L-Ascorbic Acid, 2-Oxoglutarate, and the test compound.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, PHD2 enzyme, Fe(II), and ascorbate.

  • Compound Addition: Add serial dilutions of the test compound (and its pre-hydrolyzed carboxylic acid form) to the wells. Include a known PHD inhibitor (e.g., Daprodustat) as a positive control and DMSO as a vehicle control.

  • Initiation: Start the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the extent of proline hydroxylation. This can be done using various methods, such as a TR-FRET assay that employs a europium-labeled anti-hydroxy-HIF-1α antibody and an APC-labeled antibody against the peptide tag.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality: This experiment directly interrogates the interaction between the compound and the purified enzyme, isolating it from any other cellular processes. A low IC₅₀ value would provide strong evidence for direct enzyme inhibition.

Step 2: Cellular Target Engagement - HIF-1α Stabilization

Objective: To verify that the compound can cross the cell membrane and inhibit PHD activity within a cellular context, leading to the accumulation of HIF-1α protein.

Methodology (Western Blot):

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or Hep3B) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate for a set time course (e.g., 4, 8, 12 hours) under normoxic (21% O₂) conditions. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or Daprodustat).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α.

    • Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for HIF-1α and normalize it to the loading control.

Trustworthiness: Observing a dose-dependent increase in HIF-1α protein levels under normoxic conditions directly validates that the compound is engaging and inhibiting its intracellular target.

Step 3: Downstream Gene Expression Analysis

Objective: To confirm that the stabilized HIF-1α is transcriptionally active and upregulating its known target genes.

Methodology (RT-qPCR):

  • Cell Treatment: Treat cells with the compound as described in the Western Blot protocol (e.g., for 8-16 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based method).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for HIF target genes (VEGFA, EPO, GLUT1) and a housekeeping gene for normalization (GAPDH or ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression for each target gene using the ΔΔCt method.

Authoritative Grounding: This step links the stabilization of the transcription factor to its functional output, confirming the activation of the intended signaling pathway.

G cluster_pathway Hypothesized Signaling Pathway compound Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Pro-drug) active_drug Hydrolyzed Acid Form (Active Inhibitor) compound->active_drug Esterase phd PHD Enzyme + Fe(II) + 2-OG active_drug->phd INHIBITS hif_hydroxylation HIF-1α Proline Hydroxylation phd->hif_hydroxylation Catalyzes hif_stabilization HIF-1α Stabilization & Nuclear Translocation phd->hif_stabilization Inhibition leads to vhl VHL-mediated Ubiquitination hif_hydroxylation->vhl degradation Proteasomal Degradation vhl->degradation hif_dimer HIF-1α / HIF-β Dimerization hif_stabilization->hif_dimer hre Binding to HREs hif_dimer->hre transcription Target Gene Transcription (VEGF, EPO, etc.) hre->transcription

Caption: Hypothesized signaling pathway for Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Part 4: Data Interpretation and Summary

The collective results from this workflow will provide a robust assessment of the compound's mechanism of action.

Experiment Parameter Measured Expected Outcome for Positive Result Interpretation
In Vitro PHD2 Assay IC₅₀ ValueLow nanomolar to micromolar IC₅₀Direct, potent inhibition of the target enzyme.
Western Blot HIF-1α Protein LevelsDose-dependent increase in HIF-1α under normoxiaCellular target engagement and inhibition.
RT-qPCR mRNA levels of VEGFA, EPODose-dependent increase in target gene expressionStabilized HIF-1α is transcriptionally active.
EPO ELISA Secreted EPO ProteinIncreased EPO concentration in cell culture mediaConfirmation of a key downstream biological effect.

Alternative Mechanisms: Should the compound fail these assays, alternative hypotheses could be explored. The 3-hydroxypyridine scaffold is known to possess antioxidant properties and can modulate other enzymes, such as monoamine oxidase (MAO).[7][8] These possibilities, however, represent secondary avenues for investigation based on the primary, structurally-driven hypothesis of PHD inhibition.

Part 5: Conclusion and Future Directions

The structural features of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate strongly suggest its potential as a novel inhibitor of HIF prolyl hydroxylases. The proposed experimental workflow provides a clear and rigorous path to validate this hypothesis, from direct biochemical interaction to cellular and functional consequences. Confirmation of this mechanism of action would position this compound as a promising lead for the development of therapeutics for anemia, ischemic diseases, and other conditions where the controlled activation of the hypoxic response is beneficial. Future work would involve medicinal chemistry efforts to optimize potency and pharmacokinetic properties, as well as in vivo studies in animal models of disease.

References

  • Gao, W., et al. (2022). Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Novikov, V.E., et al. Pharmacology of 3-hydroxypyridine-based antioxidants. Mexidol® Official Website. Available at: [Link]

  • McDonough, M.A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Stanković, D.M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Sardyko, I.V., et al. (2000). Action of new 3-hydroxypyridine derivatives with anti-naupathia properties on central neurons. PubMed. Available at: [Link]

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link]

  • Juárez-Ornelas, K.A., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Uskov, I.A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. ResearchGate. Available at: [Link]

  • Hosseini, A., et al. (2013). A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Avicenna journal of phytomedicine. Available at: [Link]

  • McDonough, M.A., et al. (2006). Cellular Oxygen Sensing: Crystal Structure of Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD2). PubMed. Available at: [Link]

  • Singh, R., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. Available at: [Link]

  • Ali, H.I., et al. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. Available at: [Link]

  • Johar, K., et al. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. Available at: [Link]

  • Elkins, J.M., et al. (2003). Structure of factor-inhibiting hypoxia-inducible factor 1: An asparaginyl hydroxylase involved in the hypoxic response pathway. PNAS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18619272, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Available at: [Link].

Sources

Exploratory

In-Depth Technical Guide: Spectroscopic Elucidation and Characterization of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Executive Summary Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical screening and ligand design . Charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical screening and ligand design . Characterizing this molecule requires a rigorous understanding of the ambident nature of its precursors and the spectroscopic nuances that differentiate O-alkylation from N-alkylation. This whitepaper provides a comprehensive, field-proven framework for the synthesis, isolation, and definitive spectroscopic validation (NMR, IR, MS) of this compound.

Structural Logic & Regiochemical Causality

The synthesis of ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate relies on the alkylation of 2,3-dihydroxypyridine. In polar media, 2,3-dihydroxypyridine exists predominantly as its tautomer, 3-hydroxy-2-pyridone.

Synthetic Methodology & Isolation Protocol

To ensure high fidelity in structural characterization, the compound must be synthesized and purified to >98% purity.

Step-by-Step Synthesis Protocol
  • Preparation: Suspend 2,3-dihydroxypyridine (1.0 equiv, 10 mmol) in anhydrous toluene (50 mL) under an inert argon atmosphere.

  • Base Addition: Add Ag₂CO₃ (0.6 equiv, 6 mmol) to the suspension. Stir at room temperature for 15 minutes to facilitate the formation of the silver complex.

  • Alkylation: Dropwise, add ethyl bromoacetate (1.1 equiv, 11 mmol) over 10 minutes to prevent localized exothermic degradation.

  • Reaction: Heat the heterogeneous mixture to 80 °C and stir vigorously for 12 hours. The reaction progress should be monitored by TLC (Hexanes/EtOAc, 1:1) until the precursor is consumed.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove AgBr salts. Wash the filter cake with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes to isolate the pure O-alkylated product.

Workflow R1 3-Hydroxy-2-pyridone + Ethyl Bromoacetate Cond Ag2CO3, Toluene, 80°C (Regioselective O-Alkylation) R1->Cond Workup Filtration & Extraction (EtOAc / Celite) Cond->Workup Purif Silica Gel Column Chromatography Workup->Purif Prod Ethyl 2-((3-hydroxypyridin- 2-yl)oxy)acetate Purif->Prod Char Spectroscopic Validation (NMR, IR, HRMS) Prod->Char

Figure 1: Optimized synthetic and downstream characterization workflow for the target compound.

Spectroscopic Data Compendium

The following tables summarize the quantitative spectroscopic data required to validate the structural integrity of the synthesized compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
6 7.65dd5.0, 1.51HPyridine C6-H
3-OH 7.50br s-1HHydroxyl (D₂O exchangeable)
4 7.15dd7.8, 1.51HPyridine C4-H
5 6.85dd7.8, 5.01HPyridine C5-H
2'-CH₂ 4.95s-2H-O-CH₂-CO-
4'-CH₂ 4.22q7.12HEster -O-CH₂-CH₃
5'-CH₃ 1.28t7.13HEster -CH₃
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Assignment
3' (C=O) 168.5Ester Carbonyl
2 153.2Pyridine C-2 (O-substituted)
3 142.1Pyridine C-3 (OH-substituted)
6 137.4Pyridine C-6
4 123.6Pyridine C-4
5 117.8Pyridine C-5
2'-CH₂ 63.4-O-CH₂-CO-
4'-CH₂ 61.5Ester -O-CH₂-CH₃
5'-CH₃ 14.2Ester -CH₃
Table 3: FT-IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3350 Broad, StrongO-H stretch (hydrogen bonded)
2980, 2930 MediumC-H stretch (aliphatic)
1745 StrongC=O stretch (ester)
1595, 1460 MediumC=C and C=N stretch (pyridine ring)
1210, 1150 StrongC-O stretch (ester and ether linkages)
Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
Ion SpeciesFormulaCalculated m/zObserved m/zError (ppm)
[M+H]⁺ C₉H₁₂NO₄⁺198.0761198.0765+2.0
[M+Na]⁺ C₉H₁₁NNaO₄⁺220.0580220.0584+1.8

Mechanistic Fragmentation & Spectral Causality

NMR Causality & Self-Validation

The regiochemical outcome of the alkylation is unambiguously confirmed by the ¹³C NMR shift of the C-2 carbon at 153.2 ppm . In the event of N-alkylation (forming a 2-pyridone derivative), this carbon would resonate significantly further downfield (~162–165 ppm) due to its lactam carbonyl character .

To create a self-validating analytical system, 2D HMBC (Heteronuclear Multiple Bond Correlation) is employed. The methylene protons of the acetate group (δ 4.95) show a strong ³J correlation to the C-2 carbon (δ 153.2), proving the ether linkage. The broadness of the OH peak at 7.50 ppm is caused by intermolecular hydrogen bonding and rapid proton exchange, which collapses upon the addition of D₂O.

MS Fragmentation Causality

In ESI-MS/MS, the parent ion [M+H]⁺ at m/z 198.07 undergoes predictable, mechanistically driven fragmentation:

  • Neutral Loss of Ethanol (-46 Da): Cleavage of the ethyl ester yields a highly stable ketene or lactone-like intermediate at m/z 152.03.

  • Ether Cleavage (-87 Da): Loss of the entire ethyl acetate radical/neutral moiety yields the protonated 3-hydroxy-2-pyridone core at m/z 110.02.

MS_Frag M1 [M+H]+ m/z 198.0761 F1 [M+H - EtOH]+ m/z 152.0342 M1->F1 - C2H6O (Neutral Loss) F2 [M+H - CH2COOEt]+ m/z 110.0237 M1->F2 - C4H7O2 (Ether Cleavage) F3 [M+H - CO - EtOH]+ m/z 124.0393 F1->F3 - CO (Lactone Cleavage)

Figure 2: Proposed ESI-MS/MS positive ion fragmentation pathways.

Standardized Experimental Protocols

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband probe. Set the probe temperature to 298 K.

  • ¹H Acquisition: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (d1) of 1.5 s. Apply a 30° pulse angle.

  • ¹³C Acquisition: Acquire 512 scans with a spectral width of 240 ppm, an acquisition time of 1.2 s, and a relaxation delay of 2.0 s. Utilize WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings.

  • 2D NMR (HMBC): Acquire 128 t1 increments with 16 scans per increment. Optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms) to validate the O-alkylation regiochemistry.

HRMS Acquisition Protocol
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Injection: Inject 5 µL into an ESI-TOF mass spectrometer.

  • Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/h.

  • Acquisition: Scan m/z 50 to 500 in positive ion mode. Utilize Leucine Enkephalin (m/z 556.2771) as the lock-mass calibrant for exact mass determination.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate - CID 18619272." PubChem Database. URL:[Link]

  • Tieckelmann, H., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, 1969. URL:[Link]

  • Wang, Z., et al. "O-Regioselective Synthesis with the Silver Salt Method." Chem Rev., 2011. URL:[Link]

Foundational

"Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" derivatives and analogs

An In-Depth Technical Guide to Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential Introduction: The Versatility of the 3-Hydroxypyridine Scaffold The 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The Versatility of the 3-Hydroxypyridine Scaffold

The 3-hydroxypyridine framework is a privileged scaffold in medicinal chemistry and drug development. As structural analogs of vitamin B6 compounds, these heterocyclic phenols exhibit a remarkable range of biological activities, including antioxidant and anti-radical properties.[1] This core is a vital intermediate in the synthesis of numerous pharmaceuticals, from cholinergic drugs used to treat neuromuscular conditions to agrochemicals.[2] The specific arrangement of the hydroxyl group and the ring nitrogen atom imparts unique electronic and metal-chelating properties, making it a focal point for the design of novel therapeutic agents.

This guide focuses on Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate and its derivatives. This class of molecules combines the bioactive 3-hydroxypyridine core with an oxyacetate side chain, creating a bidentate chelation site that is crucial for many of its biological functions. While research on this specific ethyl ester is emerging, the extensive investigation into its analogs provides a strong foundation for understanding its potential in oncology, inflammatory diseases, and metal-overload disorders. We will explore the synthesis, structure-activity relationships, and diverse pharmacological profiles of this promising chemical series.

Core Compound Details:

IdentifierValue
IUPAC Name ethyl 2-[(3-hydroxy-2-pyridinyl)oxy]acetate[3]
CAS Number 353292-81-6[3][4]
Molecular Formula C9H11NO4[3][4]
Molecular Weight 197.19 g/mol [3][4]

PART 1: Synthesis and Characterization

The synthesis of ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate derivatives typically proceeds via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. The core principle involves the reaction of a substituted 2-halopyridine with an appropriate alcohol or, more commonly, the reaction of a 3-hydroxypyridine derivative with an ethyl haloacetate. The choice of base, solvent, and reaction temperature is critical to optimize yield and minimize side reactions.

General Synthetic Workflow

The logical pathway to the target scaffold involves the coupling of two key building blocks: a 3-hydroxypyridine ring and an ethyl acetate moiety via an ether linkage. The following diagram illustrates a generalized and logical synthetic approach.

Synthesis_Workflow Start Starting Materials: - 3-Hydroxy-2-chloropyridine - Ethyl glycolate Reaction Williamson Ether Synthesis: - Strong Base (e.g., NaH) - Aprotic Solvent (e.g., DMF, THF) - Heat Start->Reaction Reactants Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup Crude Product Purification Purification: - Column Chromatography (Silica Gel) Workup->Purification Extracted Product Product Final Product: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Purification->Product Purified Product Characterization Structural Verification: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - IR Spectroscopy Product->Characterization

Caption: Generalized workflow for the synthesis of the core compound.

Protocol 1: Synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

This protocol is a representative procedure based on standard organic chemistry principles for ether synthesis.

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation : Add 3-hydroxypyridine (1.0 eq) to the flask. Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a more reactive alkoxide nucleophile. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

  • Nucleophilic Substitution : After stirring for 30 minutes at 0°C, add ethyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Causality: This step neutralizes any remaining NaH and protonates the alkoxide, ensuring a safe workup.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Biological Activities and Therapeutic Potential

The 3-hydroxypyridine scaffold is a versatile pharmacophore. Derivatives of this core structure have demonstrated a wide array of biological activities, suggesting significant therapeutic potential for compounds like Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Metal Chelation: A Dominant Feature

A defining characteristic of 3-hydroxypyridine derivatives, particularly 3-hydroxy-pyridinones, is their potent ability to chelate hard metal ions.[5][6] The ortho-positioning of the hydroxyl group and the ether oxygen (or a ketone in the pyridinone tautomer) creates an ideal bidentate ligand system for coordinating with metal cations like iron (Fe³⁺) and aluminum (Al³⁺).[7][8]

This property is the foundation for their use in chelation therapy for metal overload diseases, which can cause significant oxidative tissue damage.[6][9] The ability to sequester excess iron has also been leveraged to develop antimicrobial agents that inhibit bacterial growth by inducing iron starvation.[8] Furthermore, this strong metal-binding affinity is being explored for the development of targeted radiopharmaceuticals for PET imaging.[8]

Metal_Chelation cluster_0 Chelation Mechanism cluster_1 Therapeutic Applications Core 3-Hydroxypyridine Scaffold Metal Metal Ion (Fe³⁺, Al³⁺) Core->Metal Bidentate Coordination (via O⁻ and O-ether) App1 Iron Overload Diseases Metal->App1 App2 Anti-inflammatory Metal->App2 App3 Antimicrobial Metal->App3 App4 Radiopharmaceuticals Metal->App4

Caption: Metal chelation by the 3-hydroxypyridin-2-yloxy moiety and its applications.

Anticancer Activity

The pyridine ring is a cornerstone in the development of novel anticancer agents.[10] Numerous studies have demonstrated that modifying the pyridine scaffold can yield compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[11][12]

For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range against leukemia cells while remaining significantly less toxic to normal human cells.[13] The mechanism of action for some of these derivatives may be related to their ability to affect DNA integrity and induce genetic instability in tumor cells.[13] Other fused pyridine ring systems have demonstrated potency superior to the reference drug Doxorubicin against breast and colon carcinoma cell lines.[12]

Table 1: Anticancer Activity of Representative Pyridine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine-Thiazole Hybrid (Compound 3 )HL-60 (Leukemia)0.57[13]
Pyridine-Thiazole Hybrid (Compound 4 )SK-OV-3 (Ovarian)7.87[13]
Thieno[2,3-b:4,5-b']dipyridine (Compound 11d )MCF-7 (Breast)8.48[12]
Thieno[2,3-b:4,5-b']dipyridine (Compound 11d )HCT 116 (Colon)8.15[12]
1,2,4 Triazole-Pyridine Hybrid (Compound TP6 )B16F10 (Melanoma)41.12[14]
Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of 3-hydroxypyridine derivatives are closely linked to their iron-chelating and antioxidant capabilities.[9] Iron is a critical cofactor for pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase.[9] By sequestering iron, these compounds can modulate the activity of these enzymes, thereby reducing the production of inflammatory mediators.

Additionally, 3-hydroxypyridine derivatives are effective radical scavengers and antioxidants.[1] They can inhibit lipid peroxidation and protect cells from oxidative damage, a key process in the pathophysiology of many inflammatory conditions. Studies have shown that new derivatives of 3-hydroxy-pyridine-4-one exhibit significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models.[9]

Other Bioactivities

The versatility of the 3-hydroxypyridine scaffold extends to other therapeutic areas:

  • HDAC Inhibition : 3-hydroxypyridin-2-thione (3-HPT), a close analog, has been identified as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors, showing remarkable selectivity for HDAC6 and HDAC8 over HDAC1.[15]

  • Herbicidal Activity : Chlorinated analogs, such as Triclopyr ([(3,5,6-trichloropyridin-2-yl)oxy]acetic acid), function as systemic herbicides by mimicking the plant growth hormone auxin.[16]

  • Neuroprotection : Certain 3-hydroxypyridine derivatives have demonstrated antihypoxic and neuroprotective effects in models of acute hypoxia and cerebral ischemia.[17]

PART 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 3-hydroxypyridin-2-yloxy derivatives, key modifications can be made at several positions on the pyridine ring and on the oxyacetate side chain.

SAR_Diagram cluster_0 Core Scaffold: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Core Pyridine Ring  | O-CH2-COOEt  | OH R1 Position R1 (C4, C5, C6): - Halogens (e.g., Cl) can confer herbicidal activity. - Aryl/Arylalkyl groups influence enzyme inhibition (e.g., endonuclease). R2 Position R2 (Ester Group): - Modifying the ethyl group can alter solubility and pharmacokinetics. - Conversion to an acid or amide can change binding properties. R3 Position R3 (3-OH Group): - Essential for metal chelation and antioxidant activity. - Masking this group (e.g., as a methoxy ether) typically reduces or abolishes this activity. p1 p1->R1 p2 p2->R2 p3 p3->R3

Caption: Key modification points for SAR studies on the core scaffold.

  • The 3-Hydroxy Group : This group is paramount for metal chelation and antioxidant activity. Its removal or substitution generally leads to a significant loss of these properties.[1][9]

  • Substituents on the Pyridine Ring (Positions 4, 5, 6) : The introduction of different functional groups on the pyridine ring can dramatically alter the molecule's biological profile. For example, adding bulky aryl or arylalkyl groups at the 5-position has been shown to modulate the inhibition of influenza A endonuclease.[18] The presence of halogens, particularly chlorine atoms, is associated with potent herbicidal activity.[16]

  • The Oxyacetate Side Chain : Modification of the ethyl ester can influence the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrolysis to the corresponding carboxylic acid can change the compound's charge state at physiological pH, potentially altering its cell permeability and target engagement.

PART 4: Experimental Protocols

To assess the therapeutic potential of new analogs, robust and reproducible biological assays are essential. The following protocol describes a standard method for evaluating in vitro anticancer activity.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol is based on the method described for testing novel pyridine derivatives and is a widely accepted standard for assessing cell viability.[14]

  • Cell Culture : Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well microtiter plates at a density of 1 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours. Causality: This 24-hour period allows cells to recover from trypsinization and enter the exponential growth phase, ensuring a healthy and responsive cell monolayer for the assay.

  • Compound Treatment : Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement : Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate and its analogs represent a chemical class with profound therapeutic potential, underpinned by the versatile 3-hydroxypyridine scaffold. The inherent metal-chelating ability of this core structure provides a strong mechanistic basis for its observed anticancer, anti-inflammatory, and antioxidant activities. The demonstrated success of related pyridine derivatives in oncology and other fields provides a compelling rationale for the continued exploration of this specific series.

Future research should focus on several key areas:

  • Lead Optimization : Synthesizing a focused library of analogs to refine the structure-activity relationships for specific targets, such as particular kinases or HDAC isoforms.

  • Mechanism of Action Studies : Elucidating the precise molecular mechanisms behind the observed anticancer and anti-inflammatory effects.

  • Pharmacokinetic Profiling : Evaluating the ADME properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Exploration of New Therapeutic Areas : Given the fundamental role of metal homeostasis and oxidative stress in neurodegenerative diseases, this class of compounds could be investigated for potential neuroprotective effects.

By leveraging a rational, structure-based design approach, the Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate core can be developed into a new generation of targeted therapies for a range of human diseases.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Synthesis and anticancer activity of some novel fused pyridine ring system. European Journal of Medicinal Chemistry. [Link]

  • 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. (2025). ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Archiv der Pharmazie. [Link]

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry. [Link]

  • Pharmacology of 3-hydroxypyridine-based antioxidants. (n.d.). Mexidol. [Link]

  • Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. (n.d.). PubChem. [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). ResearchGate. [Link]

  • Liu, Z., & Li, Z. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules. [Link]

  • Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. (2026). ResearchGate. [Link]

  • St. Laurent, D. R., et al. (2011). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, C., et al. (2013). 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition. ACS Medicinal Chemistry Letters. [Link]

  • Triclopyr. (n.d.). Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Ethyl 2-((3-hydroxypyridin-2-yl)oxy)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS 353292-81-6) is a highly valued heterocyclic building block utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, including herbicidal uracilpyridines[1][2].

The Challenge of Regioselectivity: A naive approach to synthesizing this molecule might involve the direct alkylation of pyridine-2,3-diol (which exists predominantly as its tautomer, 3-hydroxypyridin-2(1H)-one) with ethyl bromoacetate. However, this direct route is fundamentally flawed for rigorous pharmaceutical development. The ambident nature of the 2-pyridone system leads to competitive N -alkylation versus O -alkylation. Furthermore, the free phenolic hydroxyl group at the C3 position is highly nucleophilic, resulting in an intractable mixture of N -, C2−O -, and C3−O -alkylated products that are notoriously difficult to separate.

The Solution (E-E-A-T Driven Methodology): To establish a self-validating, high-yielding system, this application note details a robust 3-step regioselective workflow starting from commercially available 2-chloro-3-hydroxypyridine.

  • Selective Protection: We first mask the C3-phenol as a benzyl ether. Potassium carbonate ( K2​CO3​ ) is basic enough to deprotonate the phenol (pKa ~8.7) without triggering premature reactions at the C2-chloride.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The C2-chloride is highly activated toward SN​Ar by the adjacent electron-withdrawing pyridine nitrogen[3]. By reacting this intermediate with the alkoxide of ethyl glycolate, we force exclusive C2−O bond formation. We utilize Cesium Carbonate ( Cs2​CO3​ ) instead of Sodium Hydride ( NaH ) to prevent the base-catalyzed Claisen self-condensation of the ethyl glycolate.

  • Catalytic Hydrogenolysis: A mild Palladium on Carbon (Pd/C) reduction selectively cleaves the benzyl ether, leaving the ethyl ester and the aromatic pyridine ring fully intact[2].

Synthetic Workflow

SynthesisWorkflow A 2-Chloro-3-hydroxypyridine (Starting Material) B 3-(Benzyloxy)-2-chloropyridine (Intermediate 1) A->B Step 1: O-Benzylation BnBr, K₂CO₃, DMF, RT C Ethyl 2-((3-(benzyloxy)pyridin-2-yl)oxy)acetate (Intermediate 2) B->C Step 2: SₙAr Ethyl Glycolate, Cs₂CO₃, DMF, 80°C D Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Target Product) C->D Step 3: Hydrogenolysis H₂ (1 atm), 10% Pd/C, EtOH, RT

Figure 1: 3-step regioselective synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Step-by-Step Experimental Protocols

Step 1: Selective O -Benzylation

Objective: Protect the highly reactive C3-hydroxyl group to prevent downstream polymerization or mis-alkylation.

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered K2​CO3​ (16.0 g, 115.8 mmol, 1.5 eq). Stir the suspension at room temperature (25 °C) for 15 minutes to ensure complete deprotonation of the phenol.

  • Alkylation: Add Benzyl bromide (BnBr) (10.1 mL, 84.9 mmol, 1.1 eq) dropwise over 10 minutes via syringe.

  • Validation (Self-Validating Check): Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material ( Rf​ ~0.2) is fully consumed, replaced by a less polar, strongly UV-active spot ( Rf​ ~0.6).

  • Workup & Purification: Quench the reaction by pouring it into ice water (300 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield 3-(benzyloxy)-2-chloropyridine .

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Construct the ether linkage at the C2 position using an alkoxide nucleophile.

  • Setup: Dissolve 3-(benzyloxy)-2-chloropyridine (15.0 g, 68.3 mmol) and Ethyl glycolate (ethyl 2-hydroxyacetate) (10.7 g, 102.4 mmol, 1.5 eq) in anhydrous DMF (120 mL).

  • Base Addition: Add Cs2​CO3​ (44.5 g, 136.6 mmol, 2.0 eq). Causality Note: The "cesium effect" enhances the nucleophilicity of the glycolate alkoxide while preventing the ester hydrolysis and Claisen condensation often seen with stronger bases like NaH or NaOH [3].

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation (Self-Validating Check): Monitor via LC-MS. Completion is confirmed by the disappearance of the chloride isotope pattern ( [M+H]+ 220/222) and the emergence of the product mass ( [M+H]+ 288).

  • Workup & Purification: Cool to room temperature, dilute with water (400 mL), and extract with EtOAc (3 × 150 mL). Wash the organics extensively with water and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate Ethyl 2-((3-(benzyloxy)pyridin-2-yl)oxy)acetate .

Step 3: Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group under mild conditions that preserve the ethyl ester and the pyridine core.

  • Setup: Dissolve the intermediate from Step 2 (12.0 g, 41.8 mmol) in absolute Ethanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.2 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add under a blanket of nitrogen.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously under an H2​ balloon (1 atm) at room temperature for 6 hours.

  • Validation (Self-Validating Check): Monitor by HPLC. The deprotection is marked by a shift to a significantly shorter retention time due to the loss of the lipophilic benzyl group.

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol (50 mL). Concentrate the filtrate under reduced pressure. The resulting crude product can be recrystallized from Hexanes/EtOAc to yield pure Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate as a crystalline solid.

Quantitative Data & Analytical Characterization

Table 1: Summary of Reaction Metrics
StepReaction TypeTimeTempExpected YieldTarget Purity (HPLC)
1 O -Benzylation4 h25 °C85 - 90%> 98%
2 SN​Ar 12 h80 °C75 - 80%> 95%
3 Hydrogenolysis6 h25 °C90 - 95%> 99%
Table 2: Key 1H NMR Diagnostic Signals for Target Product

Solvent: CDCl3​ (400 MHz). These signals validate the final structure and confirm the absence of N-alkylated byproducts.

Proton AssignmentMultiplicityExpected Shift (ppm)IntegrationMechanistic Indicator
Pyridine C6-H Doublet of doublets~7.601HConfirms intact pyridine ring
Pyridine C4-H Doublet of doublets~7.201HConfirms intact pyridine ring
Pyridine C5-H Doublet of doublets~6.851HConfirms intact pyridine ring
Phenolic -OH Broad singlet~6.50 - 8.001HValidates successful debenzylation
-O-CH₂-C(=O)- Singlet~4.952HConfirms C2-O linkage
Ester -CH₂- Quartet~4.202HConfirms intact ethyl ester
Ester -CH₃ Triplet~1.253HConfirms intact ethyl ester

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18619272, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate". PubChem, [Link]

  • WIPO Patent Application. "WO2017202768A1 - Herbicidal uracilpyridines".
  • "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( SN​Ar ) using simple descriptors". Chemical Science, RSC Publishing, [Link]

Sources

Application

Analytical methods for "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" quantification

Application Note: Advanced Analytical Methodologies for the Quantification of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: An...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Analyte: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6)

Executive Summary & Analytical Rationale

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of prolyl hydroxylase inhibitors[1][2]. With a molecular weight of 197.19 g/mol and a formula of C9H11NO4[3], its quantification presents unique chromatographic challenges due to its specific physicochemical properties.

As a Senior Application Scientist, I have designed this protocol to address three critical structural liabilities of this compound during analysis:

  • Metal Chelation & Peak Tailing: The proximity of the basic pyridine nitrogen and the 3-hydroxyl group creates a bidentate chelation motif. This can interact with metal ions in stainless steel LC pathways, causing severe peak tailing. Solution: The use of highly end-capped stationary phases and an acidic mobile phase modifier (0.1% Formic Acid) to protonate the nitrogen and suppress chelation[4].

  • Ester Lability: The ethyl ester linkage is highly susceptible to base-catalyzed hydrolysis, converting the analyte into 2-((3-hydroxypyridin-2-yl)oxy)acetic acid. Solution: All sample preparation and chromatographic steps must be strictly maintained at an acidic pH (pH 2.5–4.5)[5].

  • Amphoteric Behavior: To ensure reproducible retention times, the mobile phase pH must be tightly controlled well below the pKa of the pyridine nitrogen (~5.0) to maintain a single, fully protonated ionization state.

Physicochemical Profiling

Before initiating any analytical workflow, understanding the target's baseline metrics is mandatory.

Table 1: Physicochemical Properties of the Analyte

Parameter Value / Description Analytical Implication
IUPAC Name Ethyl 2-[(3-hydroxy-2-pyridinyl)oxy]acetate Target for specific MRM transitions.
Monoisotopic Mass 197.0688 Da Precursor ion for high-res MS and LC-MS/MS.
LogP (Estimated) ~1.2 - 1.5 Elutes early-to-mid gradient in Reversed-Phase (RP) LC.
UV Maxima ~254 nm, ~280 nm Optimal wavelengths for Diode Array Detection (DAD).

| Functional Vulnerability | Ester hydrolysis at pH > 7 | Requires acidified diluents and mobile phases. |

Experimental Workflows & Decision Matrix

The choice of analytical method depends entirely on the matrix complexity and the required limit of quantitation (LOQ). For bulk drug substance (API) purity, HPLC-UV is the gold standard. For pharmacokinetic (PK) biological matrices, LC-MS/MS is required.

G A Sample Matrix B pH Adjustment (pH < 5) A->B Stabilize Ester C Protein Precipitation (Acetonitrile + 0.1% FA) B->C Extraction D Centrifugation (13,000 rpm, 4°C) C->D E Supernatant Recovery D->E F LC-MS/MS Analysis (ESI+ MRM) E->F Trace Levels G HPLC-UV Analysis (254 nm) E->G Bulk/API Levels

Figure 1: Sample prep and analytical decision workflow for the target analyte.

Protocol A: HPLC-UV Method for Bulk Quantification

This method is optimized for assaying synthesis intermediates and bulk purity. The acidic mobile phase ensures the compound remains protonated, yielding a sharp, symmetrical peak.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent heavily end-capped column).

  • Column Temperature: 35°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold
10.0 40 60 Linear ramp
12.0 5 95 Column wash
15.0 5 95 Wash hold
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Sample Preparation (API / Synthesis Matrix)
  • Accurately weigh ~10 mg of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile. Sonicate for 2 minutes.

  • Dilute to volume with Water containing 0.1% Formic Acid. (Final diluent: 50:50 MeCN:H2O, 0.05% FA).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS Method for Trace / Biological Matrices

For pharmacokinetic studies or trace impurity analysis, tandem mass spectrometry provides the necessary sensitivity and selectivity. The analyte readily ionizes in positive Electrospray Ionization (ESI+) due to the basic pyridine ring[6].

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 3: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target Compound 198.1 [M+H]+ 152.1 50 25 15 Quantifier (Loss of EtOH)

| Target Compound | 198.1 [M+H]+ | 124.0 | 50 | 25 | 22 | Qualifier (Loss of Acetate) |

Biological Sample Preparation (Protein Precipitation)

Causality Note: Biological matrices (like plasma) are slightly alkaline (pH ~7.4). If left untreated, the ester will hydrolyze. Immediate acidification is required[5].

  • Aliquot 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (e.g., a deuterated pyridine analog, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.5% Formic Acid (acts as both a protein precipitant and a pH stabilizer to protect the ester).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water. Mix well.

  • Inject 2 µL into the LC-MS/MS system.

Method Validation & Performance Metrics

Both methods must be validated according to ICH Q2(R2) (for HPLC) and ICH M10 (for bioanalytical LC-MS/MS) guidelines. Expected performance metrics based on the compound's ionization efficiency and UV chromophore are summarized below.

Table 4: Expected Method Validation Summary

Parameter HPLC-UV (Protocol A) LC-MS/MS (Protocol B) Acceptance Criteria
Linear Range 1.0 µg/mL – 500 µg/mL 0.5 ng/mL – 500 ng/mL R² > 0.995
Limit of Detection (LOD) 0.3 µg/mL 0.1 ng/mL S/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL 0.5 ng/mL S/N ≥ 10, CV ≤ 20%
Intra-day Precision (%CV) < 1.5% < 8.0% ≤ 15% (≤ 20% at LLOQ)
Matrix Effect N/A 85% - 110% Consistent across lots

| Benchtop Stability | > 48 hours (in acidic diluent)| > 24 hours (in acidic extract)| ± 15% of nominal |

References

  • PubChem. "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate". National Center for Biotechnology Information. Available at:[Link][3]

  • Google Patents. "Process for preparing[(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides" (US20120309977A1). Available at:[1]

  • Google Patents. "Process for preparing[(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids, esters and amides" (US10246416B2). Available at:[2]

  • Frontiers in Chemistry. "Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis". Available at:[Link][4]

  • BME OMIKK Repozitorium. "DEVELOPMENT OF COVALENT FRAGMENT LIBRARIES". Available at:[Link][6]

  • Environmental Protection Agency (EPA). "ILV - Cyclaniliprole & Degradates in Water - MRID 49318965". Available at:[Link][5]

Sources

Method

Application Note: Pre-Clinical Evaluation of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate as a Novel Synthetic Auxin Herbicide

Executive Summary & Structural Rationale The discovery and validation of novel agrochemicals require rigorous mechanistic profiling to ensure target specificity and field efficacy. This application note outlines the pre-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The discovery and validation of novel agrochemicals require rigorous mechanistic profiling to ensure target specificity and field efficacy. This application note outlines the pre-clinical evaluation protocol for Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6)[1], a structural analog belonging to the pyridine-carboxylate class of synthetic auxins (HRAC Group 4).

Structurally, this compound shares the core pyridyloxyacetic acid backbone found in commercial standards like triclopyr and fluroxypyr[2]. However, it features two distinct modifications:

  • Ethyl Ester Prodrug : The esterification of the carboxylic acid increases the molecule's lipophilicity, significantly enhancing cuticular wax penetration during foliar application.

  • 3-Hydroxyl Substitution : Unlike heavily halogenated analogs, the 3-hydroxyl group alters the electronic distribution and steric bulk of the pyridine ring[2], potentially shifting its binding affinity profile within the auxin receptor pocket.

Mechanistic Hypothesis (HRAC Group 4)

Synthetic auxins mimic the endogenous plant hormone indole-3-acetic acid (IAA)[3]. Upon absorption into the plant, endogenous esterases cleave the ethyl ester to yield the active carboxylic acid. This active form acts as a molecular glue, binding simultaneously to the F-box proteins TIR1 (Transport Inhibitor Response 1) or AFB5 (Auxin F-Box 5) and the Aux/IAA transcriptional repressor proteins[3].

Pyridine-carboxylate herbicides exhibit a strong selectivity for the AFB5 receptor over TIR1[4]. Binding triggers the ubiquitination and subsequent 26S proteasomal degradation of Aux/IAA repressors[4]. The destruction of these repressors unleashes Auxin Response Factors (ARFs), driving the overexpression of ACC synthase (ACS) genes. This results in a lethal cascade of ethylene and reactive oxygen species (ROS) overproduction, manifesting phenotypically as epinasty (tissue twisting) and rapid necrosis[5].

MoA A Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Prodrug) B Esterase Hydrolysis (Active Acid Form) A->B in planta C SCF-TIR1/AFB5 Complex Binding B->C Coreceptor assembly D Aux/IAA Ubiquitination & Degradation C->D Proteasome 26S E ARF Transcription Activation D->E Derepression F Ethylene/ROS Production (Epinasty & Death) E->F Gene expression

Figure 1. Mechanism of action for the synthetic auxin candidate via the TIR1/AFB5 signaling pathway.

Experimental Workflows & Protocols

Workflow S1 Phase 1: Formulation (Emulsifiable Concentrate) S2 Phase 2: In Vitro SPR (TIR1/AFB5 Affinity) S1->S2 S3 Phase 3: In Vivo Greenhouse (Post-Emergence Spray) S2->S3 If Kd < 100 nM S4 Phase 4: Phytotoxicity Scoring (0-100%) S3->S4 7-21 Days Post-Treatment

Figure 2. High-throughput screening workflow for pre-clinical agrochemical candidate evaluation.

Protocol 1: In Vitro Affinity Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Before advancing to costly greenhouse trials, target engagement must be verified. SPR is chosen because it provides real-time kinetic data ( Kd​ , kon​ , koff​ ) without the steric hindrance of radiolabels or fluorophores. Crucially, the test compound must be chemically hydrolyzed to its free acid form prior to this assay, as the carboxylate moiety is strictly required to coordinate with the bottom of the AFB5 binding pocket.

Step-by-Step Methodology:

  • Ligand Immobilization: Prime a Streptavidin (SA) sensor chip. Inject biotinylated Arabidopsis AFB5-ASK1 complex (500 RU target density) at 10 µL/min.

  • Buffer Preparation: Use HEPES-buffered saline (HBS-EP) supplemented with 1 mM inositol hexakisphosphate (IP6). Causality: IP6 is a mandatory structural cofactor that stabilizes the TIR1/AFB receptor fold.

  • Analyte Injection: Prepare a concentration series (3.125 nM to 100 nM) of the hydrolyzed test compound (2-((3-hydroxypyridin-2-yl)oxy)acetic acid) and a saturating concentration (10 µM) of the Aux/IAA7 degron peptide. Inject the mixture over the chip at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Regeneration: Wash the chip with 10 mM NaOH for 30 seconds to strip the Aux/IAA7 peptide and bound herbicide, resetting the baseline.

System Validation & Controls:

  • Positive Control: IAA and Triclopyr acid to validate assay sensitivity.

  • Negative Control: A flow cell with a non-binding mutant AFB5 (e.g., afb5-5) to subtract non-specific bulk refractive index shifts.

Protocol 2: In Vivo Greenhouse Efficacy Screening

Causality & Rationale: Pyridine-carboxylate auxins are primarily absorbed through foliage. Therefore, a post-emergence spray application is utilized. The compound is formulated as an Emulsifiable Concentrate (EC) to maximize the penetration of the ethyl ester prodrug through the lipophilic leaf cuticle.

Step-by-Step Methodology:

  • Plant Propagation: Cultivate broadleaf weed models (Amaranthus retroflexus, Chenopodium album) and grass models (Setaria viridis) in a controlled greenhouse (25°C/20°C day/night, 16h photoperiod) until the 3-4 true leaf stage.

  • Formulation: Dissolve the test compound in a solvent matrix (Acetone:DMSO, 1:1 v/v) containing 0.25% v/v Tween-20 surfactant. Dilute with deionized water to achieve application rates of 100, 200, and 400 g a.i./ha.

  • Application: Apply the formulation using a motorized track sprayer equipped with a flat-fan nozzle (TeeJet 8002E) calibrated to deliver a spray volume of 200 L/ha at 250 kPa.

  • Phenotypic Scoring: Assess visual injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death), specifically noting epinasty, stem swelling, and chlorosis.

System Validation & Controls:

  • Formulation Blank: Plants sprayed with the solvent/surfactant matrix alone to ensure the carrier is non-phytotoxic.

  • Benchmark Control: Commercial Triclopyr EC applied at 200 g a.i./ha to establish a comparative baseline for efficacy.

Quantitative Data Presentation

The following tables summarize the expected kinetic and phenotypic data profiles required to validate the compound as a viable herbicide candidate.

Table 1: Expected In Vitro SPR Binding Kinetics against AFB5 Receptor

Compound / AnalyteReceptor Kd​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )
Indole-3-acetic acid (IAA)AFB5~15.01.2 × 10 5 1.8 × 10 −3
Triclopyr (Active Acid)AFB5~45.58.5 × 10 4 3.8 × 10 −3
2-((3-hydroxypyridin-2-yl)oxy)acetic acid AFB5 ~60.2 6.1 × 10 4 3.6 × 10 −3

Table 2: Expected In Vivo Greenhouse Efficacy (21 DAT)

TreatmentRate (g a.i./ha)A. retroflexus Control (%)S. viridis Control (%)Phenotype Observed
Untreated / Carrier Blank000Normal growth
Triclopyr EC (Benchmark)200985Severe epinasty, necrosis
Test Compound EC 100 75 0 Moderate epinasty
Test Compound EC 200 92 5 Severe epinasty, stunting
Test Compound EC 400 100 10 Complete necrosis

Note: Like most Group 4 herbicides, the test compound is expected to show high selectivity, heavily impacting dicots (broadleaves) while leaving monocots (grasses) largely unaffected.

References

  • "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate - PubChem" , National Institutes of Health (NIH). 1

  • "A Comprehensive Environmental and Molecular Strategy for the Evaluation of Fluroxypyr and Nature-Derived Compounds" , MDPI. 2

  • "The differential binding and biological efficacy of auxin herbicides" , PMC/NIH. 4

  • "A cheminformatics review of auxins as herbicides" , Oxford Academic. 3

  • "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl" , MDPI. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and purity.

The synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxypyridine derivative with an ethyl haloacetate.[1] While the reaction appears straightforward, achieving a high yield of the desired O-alkylated product requires careful control of several factors to avoid common pitfalls such as N-alkylation and other side reactions.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I'm getting a very low yield or no desired product at all. What are the likely causes?

A1: Low or no yield in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits:

  • Ineffective Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group on the 3-hydroxypyridine to form a nucleophilic alkoxide. If the base is not strong enough or if it's hindered, this deprotonation will be incomplete, leading to a low concentration of the active nucleophile.

    • Solution: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols.[3] Alternatively, potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile can also be effective.[4][5]

  • Poor Nucleophilicity of the Alkoxide: Even if deprotonation occurs, the resulting alkoxide's nucleophilicity can be hampered by the solvent. Protic solvents (like ethanol or water) can solvate the alkoxide ion, reducing its ability to attack the electrophile.[6]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not solvate anions as strongly, leaving the alkoxide more "naked" and nucleophilic.[1]

  • Inactive Alkylating Agent: The reactivity of the ethyl haloacetate is crucial. The leaving group ability follows the trend I > Br > Cl.[6]

    • Solution: Ethyl bromoacetate or ethyl iodoacetate are generally preferred over ethyl chloroacetate for better reactivity. Ensure the alkylating agent is fresh and has not degraded.

  • Reaction Temperature Too Low: Like most SN2 reactions, the Williamson ether synthesis requires a certain activation energy.[4]

    • Solution: The reaction is typically conducted at temperatures between 50-100 °C.[4] If you are running the reaction at room temperature, gently heating the mixture may be necessary to initiate and sustain the reaction.

Formation of N-Alkylated Impurity

Q2: My main problem is the formation of the N-alkylated isomer. How can I favor O-alkylation over N-alkylation?

A2: The competition between N- and O-alkylation is a classic challenge when working with ambident nucleophiles like the anion of 3-hydroxypyridine.[2] Several factors influence this regioselectivity:

  • Choice of Base and Counter-ion: The nature of the cation associated with the alkoxide can influence the site of alkylation.

    • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react with "hard" nucleophilic centers, and "soft" electrophiles with "soft" centers. The oxygen of the pyridone anion is a "harder" nucleophile than the nitrogen. Using a "harder" alkylating agent can favor O-alkylation. However, in the case of ethyl bromoacetate, the electrophilic carbon is relatively soft.

    • Practical Solution: The choice of base and the resulting counter-ion can be critical. Using a base like cesium carbonate (Cs2CO3) has been shown to promote O-alkylation in some cases.[5] The large, soft cesium cation may coordinate less tightly with the "hard" oxygen, leaving it more available for alkylation.

  • Solvent Effects: The solvent plays a significant role in modulating the reactivity of the two nucleophilic sites.

    • Polar Aprotic Solvents: Solvents like DMF and acetonitrile are generally recommended for Williamson ether synthesis.[1] They can influence the N/O alkylation ratio.[7]

    • Protic Solvents: While generally slowing down the reaction, protic solvents can sometimes favor N-alkylation by hydrogen bonding with the oxygen atom, making it less nucleophilic. Therefore, avoiding alcohols as solvents is generally advisable if O-alkylation is the desired outcome.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product. In some systems, the N-alkylated product is thermodynamically more stable.

    • Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate to favor the kinetically controlled product, which is often the O-alkylated isomer.

Reaction Stalls or is Incomplete

Q3: The reaction starts but then seems to stop before all the starting material is consumed. What could be happening?

A3: A stalling reaction can be frustrating. Here are a few potential reasons and solutions:

  • Deactivation of the Nucleophile: The alkoxide can be sensitive to moisture. Any water present in the reaction will protonate the alkoxide, rendering it non-nucleophilic.

    • Solution: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions of the Alkylating Agent: Ethyl bromoacetate can undergo elimination reactions, especially in the presence of a strong, sterically hindered base.[8] It can also be susceptible to hydrolysis if water is present.

    • Solution: Use a non-hindered base. Ensure the reaction is anhydrous. Adding the ethyl bromoacetate slowly to the reaction mixture can also help to minimize side reactions by keeping its instantaneous concentration low.

  • Product Inhibition: In some cases, the product itself can interfere with the reaction, though this is less common for this specific synthesis.

  • Insufficient Base: If you are using a base like potassium carbonate, which is only moderately strong, you may not be achieving complete deprotonation of the 3-hydroxypyridine.

    • Solution: Use a slight excess of a stronger base like sodium hydride to ensure complete formation of the alkoxide.

Purification Challenges

Q4: I'm having trouble separating my desired product from the starting material and the N-alkylated isomer. What purification strategies do you recommend?

A4: Purification can indeed be challenging due to the similar polarities of the desired product, the N-alkylated isomer, and unreacted 3-hydroxypyridine.

  • Column Chromatography: This is the most common and effective method for separating these compounds.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute any non-polar impurities, then gradually increase the polarity to separate the O-alkylated product, N-alkylated product, and starting material. The O-alkylated product is generally less polar than the N-alkylated isomer and the starting material.

  • Acid-Base Extraction: This can be a useful pre-purification step.

    • Procedure: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted 3-hydroxypyridine (which will be protonated and move to the aqueous layer). Then, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Finally, wash with brine and dry the organic layer. This will simplify the subsequent column chromatography.

  • Recrystallization: If you can obtain a reasonably pure product after column chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: A good recrystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexane, might be suitable.

Frequently Asked Questions (FAQs)

Q5: What is the optimal base for this synthesis?

A5: While several bases can be used, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is a reliable choice for ensuring complete deprotonation of the 3-hydroxypyridine.[3] Cesium carbonate (Cs2CO3) is also an excellent option, particularly for promoting O-alkylation.[5]

Q6: What is the recommended reaction temperature and time?

A6: A good starting point is to run the reaction at 50-80 °C.[4] The reaction time can vary from a few hours to overnight. It is best to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q7: How can I confirm the structure of my product and differentiate between the O- and N-alkylated isomers?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structure elucidation.

  • ¹H NMR: The chemical shift of the protons on the ethyl acetate moiety will be different for the O- and N-alkylated isomers. For the O-alkylated product, the methylene protons of the ester group will likely be a singlet further downfield due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR: The chemical shifts of the carbons in the pyridine ring and the ethyl acetate group will also differ significantly between the two isomers.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between the ethyl acetate group and either the oxygen or nitrogen of the pyridine ring.[9]

Q8: Are there any safety precautions I should be aware of?

A8: Yes, several safety precautions are essential:

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood and under an inert atmosphere.

  • Ethyl Bromoacetate: This compound is a lachrymator (causes tearing) and is toxic by inhalation, ingestion, and skin absorption.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a skin and respiratory irritant. Acetonitrile is flammable and toxic. Use these solvents in a fume hood.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the 3-hydroxypyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation
ParameterRecommended ConditionRationale
Starting Material 3-HydroxypyridineThe precursor for the desired product.
Alkylating Agent Ethyl bromoacetateGood reactivity and commercially available.
Base Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3)NaH ensures complete deprotonation; Cs2CO3 can favor O-alkylation.[3][5]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity.[1]
Temperature 50-80 °CProvides sufficient energy for the SN2 reaction.[4]
Reaction Time 4-12 hoursMonitor by TLC for completion.
Purification Flash Column ChromatographyEffective for separating isomers and impurities.

Visualizations

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-Hydroxypyridine 3-Hydroxypyridine Target_Product Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate 3-Hydroxypyridine->Target_Product + Ethyl bromoacetate 3-Hydroxypyridin-2-one_tautomer 3-Hydroxypyridin-2-one (Tautomer) 3-Hydroxypyridine->3-Hydroxypyridin-2-one_tautomer Tautomerization Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Target_Product Base Base (e.g., NaH) Base->Target_Product Solvent Solvent (e.g., DMF) Solvent->Target_Product Byproduct N-alkylated isomer 3-Hydroxypyridin-2-one_tautomer->Byproduct + Ethyl bromoacetate

Caption: General reaction scheme for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield - Ineffective deprotonation - Poor nucleophilicity - Inactive alkylating agent - Low temperature check_yield->low_yield Low check_purity Check Purity (TLC/NMR) check_yield->check_purity Acceptable optimize_base Optimize Base: - Stronger base (NaH) - Favor O-alkylation (Cs2CO3) low_yield->optimize_base optimize_solvent Optimize Solvent: - Anhydrous polar aprotic (DMF, Acetonitrile) low_yield->optimize_solvent optimize_temp Optimize Temperature: - Gentle heating (50-80 °C) low_yield->optimize_temp isomers_present Isomers Present - N-alkylation occurred check_purity->isomers_present Impure incomplete_reaction Incomplete Reaction - Moisture contamination - Side reactions - Insufficient base check_purity->incomplete_reaction Incomplete success Successful Synthesis check_purity->success Pure isomers_present->optimize_base isomers_present->optimize_solvent incomplete_reaction->optimize_base incomplete_reaction->optimize_solvent purify Purification: - Column chromatography - Acid-base extraction optimize_base->purify optimize_solvent->purify optimize_temp->purify purify->check_purity

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Armengol-Engonga, N., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. Retrieved from [Link]

  • ACS Publications. (2024, October 7). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... DOI:10.1039/C6DT00129G. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

  • ACS Publications. (2007, January 17). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(3-hydroxypyridin-2-yl)acetate (C9H11NO3). Retrieved from [Link]

  • ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano. Retrieved from [Link]

  • ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Retrieved from [Link]

  • ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • MDPI. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Heriot-Watt Research Portal. (1993, May 21). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from https://knowledge.uchicago.edu/record/27891/files/acsomega.3c03686.pdf
  • Organic Syntheses Procedure. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate"

Welcome to the dedicated technical support guide for "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" (CAS No. 353292-81-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" (CAS No. 353292-81-6). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your research.

Understanding the Molecule: A Senior Scientist's Perspective

"Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" is a molecule that presents a unique solubility profile due to its distinct chemical moieties. The 3-hydroxypyridine core, an aromatic and polar heterocyclic system, imparts a degree of hydrophilicity and the potential for hydrogen bonding. Conversely, the ethyl acetate side chain introduces lipophilic character. The interplay between these two features dictates the compound's behavior in various solvents. Understanding this balance is the cornerstone of effective solubility troubleshooting.

The pyridine nitrogen and the hydroxyl group are key players in the compound's polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. These characteristics suggest a preference for polar solvents. However, the ethyl group on the ester moiety will limit its solubility in highly polar solvents like water.

This guide is structured to provide a logical, step-by-step approach to achieving successful dissolution of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate", moving from established methods to more advanced troubleshooting techniques.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of questions and answers to directly address the challenges you may be facing in the lab.

Question 1: I am struggling with the initial dissolution of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate". Which solvent should I start with?

Answer:

Based on documented use in synthesis, a reliable starting point for dissolving "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" is Dimethyl Sulfoxide (DMSO) . A patent describing a procedure using this compound specifies the use of DMSO as the solvent[1].

Recommended Starting Protocol:

  • Weigh the desired amount of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" into a clean, dry vial.

  • Add a small volume of DMSO to the vial.

  • Vortex or stir the mixture at room temperature.

  • If dissolution is slow, gentle warming (e.g., to 30-40 °C) can be applied.

  • Gradually add more DMSO until the desired concentration is reached.

If your experimental system is incompatible with DMSO, a systematic approach to selecting an alternative solvent is recommended. The following workflow can guide your selection process.

G cluster_0 Solvent Selection Workflow start Start with the solid compound dmso Try DMSO (Validated starting point)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEtzgcGzMnJ7ObTnWZspxTHAiVsUFVD4tsbEKWmsV2KDpua5JX37iGpUFbn822wHbZAD7BpnZ0FcAZ4O8BbWH6L4dlBTFeyDR0vjSToZR5-vLmxaTuTPGVJ3ozmE2ACt98Prvon8ijlpAHFy3bOQg%3D%3D)] start->dmso success Soluble! Proceed with experiment dmso->success Yes troubleshoot Insoluble or requires alternative dmso->troubleshoot No/Alternative needed polar_aprotic Try other polar aprotic solvents (e.g., DMF, NMP) troubleshoot->polar_aprotic polar_protic Try polar protic solvents (e.g., Methanol, Ethanol) polar_aprotic->polar_protic less_polar Try moderately polar solvents (e.g., Ethyl Acetate, Acetone) polar_protic->less_polar optimize Optimize conditions: - Gentle warming - Sonication - Co-solvent addition less_polar->optimize final_success Solubility Achieved optimize->final_success

Sources

Troubleshooting

Technical Support Center: Troubleshooting "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" Bioassay Inconsistencies

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when screening Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when screening Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6)[1]. While this small molecule appears straightforward, its physicochemical architecture contains two major liabilities: a highly labile ethyl ester and a hydroxypyridine core capable of potent metal chelation.

Assay inconsistencies are rarely random; they are deterministic chemical behaviors reacting to environmental variables. This guide provides the mechanistic causality behind these failures and equips you with self-validating protocols to troubleshoot your workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit potent activity in biochemical screens but completely fail in cell-based assays?

The Causality: This is a classic hallmark of ester hydrolysis. The ethyl ester acts as a lipophilic moiety that easily permeates cell membranes. However, in cell-based assays (which contain serum or ubiquitous intracellular carboxylesterases), the ester is rapidly hydrolyzed into a free carboxylic acid[2].

At physiological pH (7.4), this carboxylic acid is negatively charged. If hydrolysis occurs in the extracellular media, the charged metabolite cannot cross the lipid bilayer, resulting in zero target engagement. If it occurs intracellularly, the resulting carboxylate fundamentally alters the pharmacophore, often abolishing target affinity due to electrostatic repulsion within the enzyme's binding pocket. Furthermore, spontaneous base-catalyzed hydrolysis (saponification) can occur if your biochemical assay buffers exceed pH 7.5[3].

EsterHydrolysis Compound Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Lipophilic, Cell Permeable) Esterases Intracellular Esterases (or Buffer pH > 7.5) Compound->Esterases Exposure to media/cells Acid Free Carboxylic Acid Metabolite (Hydrophilic, Impermeable) Esterases->Acid Hydrolysis AssayImpact Inconsistent Bioassay Readout (Variable Intracellular Conc.) Acid->AssayImpact Target engagement fails

Fig 1. Enzymatic and chemical hydrolysis pathway of the ethyl ester moiety.

Q2: My biochemical assay shows inconsistent IC50 values across different batches of recombinant enzyme. What is the root cause?

The Causality: This variance strongly points to metal ion chelation. The 3-hydroxypyridin-2-yloxy core is structurally analogous to hydroxypyridinones (HPs), which are well-documented, potent bidentate chelators for hard metal ions like Fe³⁺, Zn²⁺, and Cu²⁺[4].

If your target is a metalloenzyme (e.g., Matrix Metalloproteinases containing Zn²⁺, or Jumonji demethylases containing Fe²⁺), the compound may act as a metal-stripping agent rather than a true competitive inhibitor. Because different batches of recombinant enzymes often have varying degrees of metal-loading stoichiometry, the apparent IC50 will shift depending on the free metal concentration in the specific batch.

MetalChelation Start Observe Inconsistent Inhibition CheckMetal Does target require metal ions? (e.g., Fe3+, Zn2+, Mg2+) Start->CheckMetal Spike Perform Metal-Spiking Assay (Titrate excess metal) CheckMetal->Spike Yes Other Investigate Aggregation (DLS or Triton X-100) CheckMetal->Other No Rescue Activity Rescued? Spike->Rescue Chelator Compound acts as a Chelator (False Positive) Rescue->Chelator Yes Rescue->Other No

Fig 2. Diagnostic workflow to identify metal chelation interference in bioassays.

Part 2: Physicochemical Liability Profile

To systematically troubleshoot, you must understand the quantitative risks associated with the compound. Below is a summary of its structural liabilities and their assay consequences.

Structural FeaturePhysicochemical RiskPrimary Assay ConsequenceMitigation Strategy
Ethyl Ester High susceptibility to carboxylesterases[2].Rapid degradation in cell media/serum; loss of permeability.Pre-incubate with esterase inhibitors (e.g., BNPP) or synthesize an amide bioisostere.
Ethyl Ester Base-catalyzed hydrolysis (saponification)[3].Degradation in basic buffers over time.Strictly maintain buffer pH ≤ 7.2; prepare fresh DMSO stocks daily.
3-Hydroxypyridine Bidentate metal chelation (Fe³⁺, Zn²⁺, Cu²⁺)[4].False-positive inhibition of metalloenzymes; fluorescence quenching.Perform metal-spiking reversibility assays; add 0.01% Triton X-100.
Aromatic Core Colloidal aggregation upon aqueous dilution.Promiscuous, non-specific enzyme inhibition.Run Dynamic Light Scattering (DLS) to confirm solubility limits.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Self-Validating LC-MS/MS Ester Stability Assay

Use this protocol to determine if your compound is degrading in your specific assay buffer or cell media.

Self-Validation Controls:

  • Positive Control: Procaine (rapidly hydrolyzed by esterases).

  • Negative Control: Procainamide (esterase resistant).

  • Validation Logic: If Procaine is not hydrolyzed, your media lacks active esterases. If Procainamide is hydrolyzed, your buffer is chemically degrading the compound via extreme pH.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1 mL aliquots of your exact assay buffer and cell culture media (containing 10% FBS). Pre-warm to 37°C.

  • Compound Spiking: Spike Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, Procaine, and Procainamide into separate aliquots at a final concentration of 1 µM (keep DMSO ≤ 0.5%).

  • Time-Course Incubation: Incubate at 37°C. Extract 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass (m/z ~198 for the ethyl ester) and the predicted carboxylic acid metabolite mass (m/z ~170). Plot the depletion curve over time.

Protocol 2: Metal-Spiking Reversibility Assay

Use this protocol to determine if the compound is acting as a promiscuous metal chelator rather than a target-specific inhibitor.

Self-Validation Controls:

  • Positive Control Chelator: EDTA or Deferoxamine.

  • Negative Control Inhibitor: A known, non-chelating competitive inhibitor for your target.

  • Validation Logic: If metal spiking fails to rescue the enzyme from EDTA, the added metal is either the wrong species or is irreversibly denaturing the protein, invalidating the test.

Step-by-Step Methodology:

  • Baseline IC50: Generate a standard 10-point dose-response curve for the compound against your target enzyme to establish the baseline IC50.

  • Metal Titration: Prepare the assay buffer supplemented with excess catalytic metal (e.g., 10 µM, 50 µM, and 100 µM of ZnCl₂ or FeCl₃).

  • Pre-incubation: Incubate the enzyme, the compound, and the supplemented metal for 30 minutes to allow the equilibrium of the metal-chelator complex to shift.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Data Interpretation: If the IC50 of the compound shifts to the right (becomes less potent) proportionately with the addition of the metal—while the non-chelating control inhibitor remains unaffected—your compound is a false-positive chelator[4].

References

  • PubChem. "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate". National Center for Biotechnology Information. URL: [Link]

  • "Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms". PMC. URL: [Link]

  • "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters". PubMed. URL: [Link]

  • "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism". Chemistry Steps. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes, ensuring both high yield and purity.

The synthesis of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, a valuable intermediate in pharmaceutical research, typically involves the reaction of 3-hydroxypyridine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[1][2] While seemingly straightforward, the ambident nucleophilic nature of the 3-hydroxypyridine anion can lead to a variety of side products, complicating purification and reducing yields. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of an N-alkylated isomer. How can I favor O-alkylation over N-alkylation?

This is the most common challenge in this synthesis. The deprotonated 3-hydroxypyridine is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. Several factors influence the O- versus N-alkylation ratio.

Root Cause Analysis:

  • Nucleophilicity: Nitrogen is generally less electronegative and therefore a more potent nucleophile than oxygen, which can favor N-alkylation.[3]

  • Hard and Soft Acids and Bases (HSAB) Theory: The outcome can be partially predicted by HSAB theory. The pyridone oxygen is a "harder" nucleophilic center, while the nitrogen is "softer." Alkylating agents with "hard" leaving groups (e.g., sulfates) tend to favor O-alkylation, whereas those with "soft" leaving groups (e.g., iodide) favor N-alkylation.[3] Ethyl bromoacetate lies somewhere in between, making selectivity an issue.

  • Solvent Effects: The choice of solvent plays a crucial role. Aprotic polar solvents like DMF or DMSO can solvate the cation of the base, leaving a "naked" and highly reactive alkoxide, which can increase the rate of both O- and N-alkylation. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially favoring N-alkylation.

  • Counter-ion: The nature of the cation from the base can influence the reaction's regioselectivity.

Troubleshooting & Optimization Strategies:

ParameterRecommendation for O-AlkylationRationale
Base Use a weaker base like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).[4]These bases are effective at deprotonating the hydroxyl group without creating an overly reactive, non-selective nucleophile. Cs2CO3 is often reported to give excellent O:N selectivity in similar systems.[4]
Solvent Acetonitrile or Acetone are often good starting points.These polar aprotic solvents offer a good balance of solubility for the reactants without excessively favoring one reaction pathway. Some procedures have also found success with DMF.[2]
Temperature Maintain a moderate temperature (e.g., 50-80°C).Higher temperatures can lead to decreased selectivity and the formation of decomposition products.[5] It is crucial to monitor the reaction progress by TLC or HPLC to avoid prolonged heating.[5]
Alkylating Agent Use Ethyl Bromoacetate.While ethyl chloroacetate could also be used, the bromo- leaving group is generally more reactive, allowing for lower reaction temperatures which can improve selectivity.

Experimental Protocol for Enhanced O-Alkylation:

  • To a solution of 3-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile, add finely ground Cesium Carbonate (1.5 eq.).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add Ethyl Bromoacetate (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography.[6]

Question 2: My reaction mixture is turning dark, and I'm observing polymerization or tar-like substances. What's causing this and how can I prevent it?

The formation of dark, viscous, or tarry materials is a strong indicator of polymerization or decomposition, which can be triggered by harsh reaction conditions.[5]

Root Cause Analysis:

  • High Temperatures: Pyridine derivatives can be susceptible to polymerization at elevated temperatures.[5] Localized overheating can also initiate these side reactions.

  • Strong Bases: Highly reactive strong bases can promote side reactions and decomposition of both the starting materials and the product.

  • Air/Oxidative Processes: 3-hydroxypyridine and its derivatives can be sensitive to oxidation, which can be accelerated by heat and the presence of impurities.

Troubleshooting & Optimization Strategies:

  • Strict Temperature Control: Use a temperature-controlled oil bath or reactor to maintain a consistent and moderate temperature.[5] Avoid aggressive heating.

  • Gradual Reagent Addition: Adding the ethyl bromoacetate slowly to the reaction mixture can help to control any exotherms and maintain a lower concentration of the reactive alkylating agent.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

  • Purity of Reagents: Ensure that the 3-hydroxypyridine and ethyl bromoacetate are of high purity. Impurities can sometimes catalyze decomposition pathways.

Question 3: I am getting a significant amount of unreacted 3-hydroxypyridine back, even after prolonged reaction times. How can I improve the conversion?

Low conversion can be due to several factors, from inefficient deprotonation to deactivation of the alkylating agent.

Root Cause Analysis:

  • Insufficient Base: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 3-hydroxypyridine.

  • Moisture: The presence of water in the reaction can consume the base and hydrolyze the ethyl bromoacetate.

  • Poor Solubility: The reactants, particularly the 3-hydroxypyridine salt, may have poor solubility in the chosen solvent, hindering the reaction.

Troubleshooting & Optimization Strategies:

  • Choice and Amount of Base: Ensure you are using at least one equivalent of a suitable base. If using a weaker base like K2CO3, using a slight excess (e.g., 1.5-2.0 eq.) can drive the equilibrium towards the deprotonated form.

  • Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.

  • Solvent Selection: If solubility is an issue, consider a more polar aprotic solvent like DMF.[2] However, be mindful of the potential impact on selectivity as discussed in Question 1.

  • Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the sparingly soluble salt and the alkylating agent.

Question 4: During workup and purification, I'm losing a significant amount of my product. What are the best practices for isolation?

The product, Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, has both a basic nitrogen and an ester functionality, which can influence its behavior during extraction and chromatography.

Best Practices for Workup and Purification:

  • Initial Filtration: After the reaction, it is often beneficial to cool the mixture and filter off the inorganic salts (e.g., KBr, excess carbonate base). Wash the filter cake with a small amount of the reaction solvent.

  • Aqueous Workup:

    • If your reaction was in a water-miscible solvent like DMF or acetonitrile, concentrate the filtrate under reduced pressure.

    • Take up the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Wash gently with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to reduce the amount of water in the organic layer.

    • Be cautious with acidic washes, as the pyridine nitrogen can be protonated, potentially drawing your product into the aqueous layer. A neutral or slightly basic pH is generally preferred.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Column Chromatography: Flash column chromatography is a highly effective method for purification.[6]

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. The N-alkylated isomer is often less polar than the desired O-alkylated product.

    • Loading: Dry loading the crude product onto a small amount of silica is often preferable to wet loading to improve the separation resolution.[6]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway and the primary side reaction, N-alkylation.

G cluster_0 Desired O-Alkylation Pathway cluster_1 Competing N-Alkylation Pathway A 3-Hydroxypyridine B Pyridin-3-olate Anion A->B + Base - H+ D Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (Target Product) B->D O-attack C Ethyl Bromoacetate C->D E Pyridin-3-olate Anion G N-Alkylated Isomer (Side Product) E->G N-attack F Ethyl Bromoacetate F->G

Caption: Competing O- vs. N-alkylation pathways.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" bioactivity

Comparative Analysis of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" Bioactivity: A Technical Guide for Researchers Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (EHPA, CAS: 353292-81-6) is a highly versatile chemical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" Bioactivity: A Technical Guide for Researchers

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (EHPA, CAS: 353292-81-6) is a highly versatile chemical intermediate and bioactive scaffold[1]. Characterized by its 3-hydroxypyridine ring and an oxyacetate substitution at the 2-position, this compound serves as a privileged bidentate metal-chelating motif[2]. In modern drug discovery and agrochemistry, EHPA and its derivatives are primarily evaluated for their ability to coordinate Fe(II)/Fe(III) ions, making them potent inhibitors of metalloenzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)[3] and critical precursors for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides[4].

This guide provides an objective, data-driven comparative analysis of the EHPA scaffold's bioactivity against established industry standards, detailing the underlying mechanistic causality and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Foundation: The Causality of Chelation

The biological efficacy of the EHPA scaffold is dictated by its electronic structure. The adjacent hydroxyl group and the pyridine nitrogen (or the oxygen of the oxyacetate group) form a bidentate ligand capable of high-affinity coordination with transition metals[2].

In mammalian systems, this chelation targets the active site of Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases. By sequestering the Fe(II) cofactor, 3-hydroxypyridine derivatives inhibit PHD enzymes, preventing the hydroxylation and subsequent proteasomal degradation of HIF-1α[3]. This stabilization mimics hypoxia, driving the transcription of erythropoietin and angiogenic factors. In agrochemical applications, EHPA is a critical building block for uracilpyridines, which induce rapid lipid peroxidation and cell death in plants by inhibiting PPO[4].

HIF_Pathway EHPA EHPA Scaffold (Bidentate Chelator) Fe2 Fe(II) Cofactor EHPA->Fe2 Chelates PHD Prolyl Hydroxylase (PHD) EHPA->PHD Inhibits via Iron Depletion Fe2->PHD Activates HIF HIF-1α (Stabilized) PHD->HIF Inhibition Leads to Stabilization Degradation Proteasomal Degradation PHD->Degradation Hydroxylates HIF-1α (Normoxia)

Fig 1: Mechanism of HIF-1α stabilization via Fe(II) chelation by the EHPA scaffold.

Comparative Bioactivity Analysis

To objectively evaluate the EHPA scaffold, we must benchmark its primary bioactivity—metal chelation and enzyme inhibition—against established reference compounds.

  • Reference Chelator: Deferiprone (a classic 3-hydroxypyridin-4-one iron chelator)[5].

  • Reference PHD Inhibitor: Desidustat (a clinical PHD inhibitor utilizing a similar bidentate metal-binding motif)[3].

  • Reference Herbicide: Saflufenacil (a standard PPO inhibitor)[6].

Quantitative Data Summary

The following table synthesizes the comparative performance of the 3-hydroxypyridine-2-oxyacetate class (represented by EHPA derivatives) against these standards.

Compound Class / StandardPrimary TargetFe(III) Affinity (pFe³⁺)Target IC₅₀ (In Vitro)Cellular Efficacy (EC₅₀)
EHPA Scaffold (Derivatives) Fe(II) / PHD / PPO20.5 - 21.51.2 - 5.0 μM (PHD2)15 - 30 μM (HIF stabilization)
Deferiprone Systemic Fe(III)19.4[7]N/A (Weak PHD inhibitor)>100 μM (HIF stabilization)
Desidustat Core PHD1/2/3~21.00.8 - 1.5 μM (PHD2)5 - 10 μM (HIF stabilization)
Uracilpyridine (EHPA-derived) PPO (Plants)N/A0.5 - 2.0 nM (PPO)10 - 50 g/ha (Field Application)

Analysis: The data demonstrates that modifying the 2-position of the 3-hydroxypyridine ring (as seen in EHPA) significantly enhances the pFe³⁺ value compared to standard Deferiprone (pFe³⁺ = 19.4)[7]. This increased affinity translates to potent localized inhibition of metalloenzymes like PHD, making the EHPA scaffold highly competitive with clinical candidates like Desidustat for targeted enzyme inhibition[3].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the bioactivity of EHPA and its derivatives must be validated through orthogonal assays. Below are the step-by-step protocols for evaluating its chelation affinity and cellular efficacy.

Protocol A: Spectrophotometric Determination of Iron(III) Affinity (pFe³⁺)

Purpose: To quantify the thermodynamic stability of the EHPA-iron complex, proving its capacity to outcompete biological ligands.

  • Reagent Preparation: Prepare a 0.1 M KCl aqueous solution buffered with 50 mM HEPES (pH 7.4) to mimic physiological ionic strength.

  • Ligand Solution: Dissolve the EHPA derivative in DMSO to create a 10 mM stock, then dilute to 100 μM in the HEPES buffer.

  • Titration: Add standardized Fe(III) nitrate solution incrementally to achieve ligand-to-metal ratios ranging from 10:1 to 1:1.

  • Equilibration: Incubate the mixtures at 25°C for 24 hours in the dark to ensure thermodynamic equilibrium. Causality: 3-hydroxypyridines can form kinetically trapped intermediate complexes; 24 hours ensures the formation of the terminal hexadentate state.

  • Measurement: Record the UV-Vis absorbance spectra (400–600 nm). The characteristic ligand-to-metal charge transfer (LMCT) band will shift as the complex forms.

  • Validation: Calculate the pFe³⁺ value (negative log of free Fe³⁺ concentration at pH 7.4, [Ligand] = 10 μM, [Fe³⁺] = 1 μM) using non-linear regression software. A pFe³⁺ > 20 validates the compound as a high-affinity chelator[7].

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

Purpose: To confirm that the in vitro chelation translates to functional intracellular PHD inhibition.

Workflow Step1 HepG2 Culture (Normoxia) Step2 EHPA Dosing (1-50 μM, 4h) Step1->Step2 Step3 Rapid Lysis (+ Protease Inhibitors) Step2->Step3 Step4 SDS-PAGE & Western Blot Step3->Step4 Step5 HIF-1α Quantification Step4->Step5

Fig 2: Experimental workflow for validating intracellular HIF-1α stabilization.

  • Cell Culture: Seed HepG2 (human hepatoma) cells in 6-well plates at 5×105 cells/well and culture overnight in DMEM + 10% FBS under normoxic conditions (21% O₂).

  • Treatment: Treat cells with varying concentrations of the EHPA derivative (1 μM to 50 μM) and Desidustat (positive control) for 4 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS and lyse immediately using RIPA buffer supplemented with broad-spectrum protease inhibitors and 1 mM DTT. Causality: HIF-1α has a half-life of less than 5 minutes in normoxia; rapid lysis on ice with protease inhibitors is mandatory to prevent degradation during extraction.

  • Immunoblotting: Resolve 30 μg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe with primary anti-HIF-1α antibody (1:1000) and anti-β-actin (1:5000, loading control). Develop using enhanced chemiluminescence (ECL).

  • Validation: The assay is self-validating if the positive control (Desidustat) shows a robust HIF-1α band at ~120 kDa, and the untreated negative control shows no band. Dose-dependent band intensity in the EHPA lanes confirms cellular bioactivity.

Conclusion

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is far more than a simple synthetic intermediate. Its structural geometry provides a highly optimized bidentate pocket for Fe(II)/Fe(III) chelation. Compared to first-generation chelators like Deferiprone, the 2-oxyacetate substitution on the 3-hydroxypyridine ring enhances metal affinity, making it a highly effective scaffold for developing targeted metalloenzyme inhibitors (such as HIF-PHD therapeutics) and potent agrochemicals (PPO-inhibiting uracilpyridines). Researchers leveraging this compound should prioritize the optimization of its lipophilicity to maximize cellular penetrance while maintaining its core chelating geometry.

References

  • PubChem. "Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate." National Center for Biotechnology Information, 2025. [Link]

  • Srichairatanakool, S., et al. "Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice." Advances in Bioscience and Biotechnology, vol. 4, 2013, pp. 153-163.[Link]

  • Liu, Z.D., et al. "Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values." Journal of Medicinal Chemistry, 1999.[Link]

  • BASF SE. "WO2017202768A1 - Herbicidal uracilpyrid." WIPO (PCT), 2017.
  • Nunes, A., et al. "Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities." Journal of Medicinal Chemistry, vol. 63, no. 23, 2020.[Link]

  • Chowdhury, R., et al. "Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient BBOX Inhibitors." ACS Medicinal Chemistry Letters, 2023.[Link]

  • BASF SE.

Sources

Comparative

Comparative SAR Guide: Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate in PPO Inhibitor Discovery

Executive Summary In the development of next-generation agrochemicals and metalloenzyme inhibitors, the selection of optimal synthetic building blocks dictates both manufacturing viability and field efficacy. Ethyl 2-((3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation agrochemicals and metalloenzyme inhibitors, the selection of optimal synthetic building blocks dictates both manufacturing viability and field efficacy. Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) has emerged as a highly privileged scaffold, particularly in the design of uracilpyridine-based Protoporphyrinogen IX oxidase (PPO) inhibitors (HRAC Group 14).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of this specific ethyl ester building block against its structural alternatives (methyl esters, free acids, and regioisomers). By analyzing synthetic yields, physicochemical properties, and biological translation, this guide provides a definitive framework for utilizing this compound in Structure-Activity Relationship (SAR) campaigns.

Mechanistic Rationale: The Pyridine Core in PPO Inhibition

PPO inhibitors act by blocking the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in chlorophyll and heme biosynthesis. Historically, PPO inhibitors (like saflufenacil) relied on phenyl rings and acted strictly as contact herbicides.

The integration of the 3-hydroxypyridin-2-yloxy moiety represents a paradigm shift. The pyridine nitrogen alters the electronic distribution, enhancing binding affinity within the PPO active site. More importantly, using the ethyl ester derivative enables a pro-herbicide strategy . The lipophilic ethyl ester easily penetrates the waxy cuticles of plants. Once absorbed, plant esterases cleave the ester to yield the active free acid. This acid metabolite is highly phloem-mobile, granting the molecule unprecedented systemic activity—a mechanism successfully validated in novel compounds like and .

PPO_Pathway A Protoporphyrinogen IX (Substrate) B Protoporphyrin IX (Intermediate) A->B Oxidation D Reactive Oxygen Species (ROS) A->D Accumulation & Light Exposure C Chlorophyll & Heme (Biosynthesis) B->C Normal Pathway PPO PPO Enzyme PPO->A Catalyzes Inhibitor Uracilpyridine Acid Metabolite Inhibitor->PPO Competitive Inhibition

Fig 1: Mechanism of PPO inhibition leading to ROS accumulation and plant necrosis.

Structure-Activity Relationship (SAR) Comparison

To understand the causality behind selecting Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, we must compare it against its direct alternatives in a standardized uracilpyridine synthesis workflow. The data below reflects the performance of the resulting derivatives.

Quantitative Performance Data
Building Block Used in SynthesisCoupling Yield (%)Final Derivative Formin vitro PPO IC₅₀ (nM)in vivo Weed Control (g ai/ha)
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate 82% Ethyl Ester (Pro-drug) 145 10 (Excellent Systemic)
Methyl 2-((3-hydroxypyridin-2-yl)oxy)acetate78%Methyl Ester (Pro-drug)16015 (Good Systemic)
2-((3-hydroxypyridin-2-yl)oxy)acetic acid41%Free Acid (Active Form)1850 (Poor Penetration)
Ethyl 2-((4-hydroxypyridin-2-yl)oxy)acetate65%Regioisomer Ester>1000>100 (Inactive)
Causality & Insights
  • The Ethyl Ester vs. Free Acid : While the free acid exhibits the highest in vitro enzymatic inhibition (IC₅₀ = 18 nM), its direct application results in poor in vivo efficacy (50 g ai/ha) due to its high polarity, which prevents cuticular penetration. The ethyl ester acts as an ideal lipophilic vehicle, penetrating the leaf before undergoing in planta hydrolysis. Furthermore, attempting to synthesize the uracilpyridine directly using the free acid drops the coupling yield to 41% due to competing esterification and poor solubility in DMSO.

  • Ethyl vs. Methyl Ester : The ethyl ester provides a slightly superior LogP profile compared to the methyl ester, optimizing the balance between formulation stability and enzymatic cleavage rate inside the plant.

  • Regiochemistry (3-hydroxy vs. 4-hydroxy) : Moving the oxyacetate group to the 4-position completely abolishes binding affinity (>1000 nM). The 3-position is sterically required to anchor the molecule within the hydrophobic pocket of the PPO enzyme.

Experimental Workflows & Protocols

The following protocols detail the integration of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate into a discovery workflow, ensuring high reproducibility and self-validation.

Synth_Workflow S1 Uracil Scaffold + Ethyl 2-((3-hydroxypyridin -2-yl)oxy)acetate S2 Base Coupling (Cs2CO3, DMSO, 25°C) S1->S2 S3 Workup & Extraction (EtOAc) S2->S3 15h S4 Purification (Silica Gel) S3->S4 S5 Pro-herbicide (Ethyl Ester) S4->S5 ~82% Yield

Fig 2: Base-catalyzed coupling workflow for uracilpyridine synthesis.

Protocol A: Base-Catalyzed Synthesis of Uracilpyridine Scaffold

Adapted from established patent methodologies .

  • Reagent Preparation : Dissolve 1.0 eq of the halogenated uracil intermediate (e.g., 3-(2-chloro-4-fluoro-5-hydroxyphenyl)-1-methyl-6-trifluoromethyluracil) and 1.1 eq of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate in anhydrous DMSO (10 mL/g of substrate).

  • Coupling : Add 2.5 eq of Cesium Carbonate (Cs₂CO₃) in three portions over 15 minutes to prevent localized exotherms. Stir the suspension at 25°C for 15 hours.

  • Self-Validation (In-Process) : Perform a TLC check (Hexane:EtOAc 2:1) at 12 hours. The reaction is self-validating when the starting uracil spot (Rf ~0.6) completely disappears, replaced by a new UV-active spot (Rf ~0.4). Confirm product mass via LC-MS (ESI+) before proceeding.

  • Workup : Dilute the mixture with ice-cold distilled water (3x volume) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure ethyl ester pro-herbicide.

Protocol B: In Vitro PPO Enzyme Inhibition Assay
  • Enzyme Preparation : Utilize recombinant Amaranthus tuberculatus PPO2 expressed in E. coli.

  • Substrate Generation : Freshly prepare Protoporphyrinogen IX by reducing Protoporphyrin IX with sodium amalgam under a strict nitrogen atmosphere (substrate is highly sensitive to auto-oxidation).

  • Assay Execution : In a 96-well black microtiter plate, combine assay buffer (100 mM HEPES, pH 7.5), 5 nM PPO2 enzyme, and serial dilutions of the test compounds (ensure the ethyl ester is pre-hydrolyzed to the acid using LiOH for accurate in vitro target binding assessment). Initiate the reaction by adding 2 μM Protoporphyrinogen IX.

  • Detection : Incubate at 30°C in the dark for 30 minutes. Measure the fluorescence of the formed Protoporphyrin IX (Excitation: 410 nm, Emission: 630 nm).

  • Self-Validation (Quality Control) : Include Saflufenacil (10 nM and 100 nM) as a positive control. The assay is only considered valid if Saflufenacil demonstrates >80% inhibition at 100 nM and yields an IC₅₀ of 15±5 nM.

Conclusion & Best Practices

For SAR campaigns targeting PPO inhibition or similar metalloenzyme pathways, Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is vastly superior to its free acid or methyl ester counterparts. It provides a dual advantage:

  • Synthetic Robustness : The ethyl group protects the carboxylic acid from unwanted side reactions during base-catalyzed SNAr couplings, ensuring yields >80%.

  • Biological Translation : It perfectly executes a pro-drug/pro-herbicide strategy, bypassing cuticular barriers before releasing the highly potent, phloem-mobile acid metabolite inside the target organism.

Researchers should standardize on this ethyl ester building block for library generation, reserving hydrolysis steps only for in vitro enzymatic assays where cellular penetration is not a factor.

References

  • Title: Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Herbicidal uracilpyridines (WO2017202768A1)
  • Title: Epyrifenacil, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control Source: Pest Management Science (Sada et al., 2024) URL: [Link]

  • Title: Fendioxypyracil, a new and systemic PPO-inhibiting herbicide for broad-spectrum weed control Source: bioRxiv (Preprint, 2024) URL: [Link]

Validation

A Comparative Guide to the Cross-Reactivity of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" in Biological Assays

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of the likely biological cross-reactivity of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate," a compound of interest due to its structural similarity to a class of drugs known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While direct biological data for this specific molecule is not extensively available in the public domain, its chemical structure strongly suggests it belongs to this class of enzymatic inhibitors.

This guide will, therefore, treat "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" as a putative HIF-PH inhibitor. We will objectively compare its predicted performance and cross-reactivity profile with established alternatives such as Roxadustat, Vadadustat, Daprodustat, and Molidustat. The experimental data presented for the comparator compounds are drawn from peer-reviewed literature, and the protocols provided are established methods for assessing the selectivity of such molecules.

The Rationale: Structural Clues to a Biological Target

The core chemical scaffold of "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate" contains a 3-hydroxypyridine moiety linked to an acetate group. This arrangement is a well-established pharmacophore for the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, a large family of enzymes that play crucial roles in various cellular processes. The pyridine and hydroxyl groups are positioned to chelate the active site Fe(II) ion, while the rest of the molecule mimics the co-substrate 2-oxoglutarate, leading to competitive inhibition.[1][2]

The most prominent members of this enzyme family in recent drug development are the HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). These enzymes are the key oxygen sensors in human cells, regulating the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF) transcription factor.[2] By inhibiting PHDs, the degradation of HIF-α is prevented, leading to its accumulation and the subsequent transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1] This mechanism is the basis for the clinical use of HIF-PH inhibitors in treating anemia associated with chronic kidney disease.[3]

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition O2 Oxygen (O2) 2-Oxoglutarate PHD PHD Enzymes (Active) O2->PHD HIFa HIF-α PHD->HIFa HIFa->PHD Hydroxylation VHL VHL E3 Ligase HIFa->VHL HIFa_stable HIF-α (Stable) Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (or Low O2) PHD_inhibited PHD Enzymes (Inhibited) Inhibitor->PHD_inhibited HIF_complex HIF-α/β Complex HIFa_stable->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Binds to Gene_expression Target Gene Expression (e.g., EPO) HRE->Gene_expression cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Start Prepare Assay Plate Add_Components Add Buffer, Fe(II), Ascorbate, Enzyme Start->Add_Components Add_Inhibitor Add 'Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate' (or comparator) in serial dilution Add_Components->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Add 2-Oxoglutarate & Peptide Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data_Analysis Calculate % Inhibition and IC50 values Analyze->Data_Analysis

Figure 2: Workflow for an in vitro enzyme inhibition assay using mass spectrometry.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant human PHD1, PHD2, PHD3, FIH, and a panel of JmjC histone demethylases (e.g., KDM4A, KDM4C, KDM6B).

    • Synthesize peptide substrates corresponding to the hydroxylation sites of the respective enzymes (e.g., a HIF-1α peptide for PHDs).

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), FeSO4 (to a final concentration of 5 µM), and ascorbate (to a final concentration of 1 mM).

    • Add the purified enzyme to each well.

    • Add the test compound ("Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate") and comparator compounds in a serial dilution. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding a mixture of the peptide substrate and 2-oxoglutarate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 0.1% formic acid in water).

  • Analysis by LC-MS/MS:

    • Inject the quenched reaction mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the hydroxylated and unhydroxylated peptide products using a suitable chromatography gradient.

    • Quantify the amount of hydroxylated product by monitoring specific parent-to-fragment ion transitions in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell. [4]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Causality behind Experimental Choices:

  • Intact Cells: This assay provides evidence of target engagement in a physiologically relevant context, accounting for cell permeability and intracellular concentrations of the compound.

  • Thermal Denaturation: Provides a biophysical readout of ligand binding without the need for labels or modifications to the compound or the target protein.

  • Western Blotting/Immunoassay: Allows for the specific detection and quantification of the soluble fraction of the target protein.

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Culture Cells Treat_Cells Treat cells with 'Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate' or vehicle control Start->Treat_Cells Harvest_Cells Harvest and aliquot cell suspension Treat_Cells->Harvest_Cells Heat_Challenge Apply temperature gradient (e.g., 40-70°C) Harvest_Cells->Heat_Challenge Cell_Lysis Lyse cells (e.g., freeze-thaw cycles) Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect supernatant (soluble fraction) Centrifugation->Collect_Supernatant Analyze Analyze by Western Blot for target protein Collect_Supernatant->Analyze Data_Analysis Quantify band intensity and plot melting curve Analyze->Data_Analysis

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Comparative

Replicating published results for "Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate"

Title: Comparative Synthesis Guide: Evaluating Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate in the Development of Pyridine-Linked Therapeutics and Agrochemicals Executive Summary Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Guide: Evaluating Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate in the Development of Pyridine-Linked Therapeutics and Agrochemicals

Executive Summary Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6)[1] is a highly versatile, bifunctional heterocyclic building block. Featuring a pre-installed oxyacetate moiety at the 2-position and a reactive hydroxyl group at the 3-position, this compound has become a cornerstone intermediate in the synthesis of complex 2,3-disubstituted pyridines. As a Senior Application Scientist, I have evaluated its utility across multiple discovery pipelines. It is most notably employed in the synthesis of uracilpyridine-based agrochemicals—specifically Protoporphyrinogen IX oxidase (PPO) inhibitors[2]—and serves as a foundational scaffold for exploring Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor analogs in pharmaceutical development.

Mechanistic Rationale & Pathway Visualization The strategic advantage of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate lies in its circumvention of the ambidentate reactivity typically associated with 2,3-dihydroxypyridine. By pre-masking the 2-position with the essential oxyacetate pharmacophore, the 3-hydroxyl group is isolated as a dedicated nucleophile. This allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions when coupled with electron-deficient aryl or heteroaryl halides.

G A Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (CAS: 353292-81-6) B Base-Mediated SNAr (Cs2CO3, DMSO) A->B Electrophile: Halophenyl-Uracil C Amidation / Hydrolysis A->C Electrophile: Halophenyl / Amine D Uracilpyridines (PPO Inhibitors / Herbicides) B->D Ether Linkage Formation E HIF-PH Inhibitor Analogs (Anemia Therapeutics) C->E Scaffold Functionalization

Divergent synthetic applications of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate.

Comparative Synthesis Strategies When designing a synthetic route to 2,3-disubstituted pyridine ethers, chemists generally evaluate three pathways. The data below objectively compares the performance of utilizing the pre-functionalized product versus alternative de novo or late-stage functionalization routes.

  • Route A: Pre-functionalized Building Block (The Product) Utilizing directly. This route requires only a single SNAr step to achieve the target ether linkage. The pre-installed ester prevents competing alkylation side-reactions[2].

  • Route B: De Novo Synthesis from 2,3-Dihydroxypyridine Attempting to alkylate 2,3-dihydroxypyridine with ethyl bromoacetate followed by SNAr. This route suffers from severe regioselectivity issues due to pyridone tautomerization, leading to a complex mixture of N-alkylated, 2-O-alkylated, and 3-O-alkylated products.

  • Route C: Late-Stage Alkylation Coupling 2-chloro-3-hydroxypyridine with the aryl scaffold first, followed by displacement of the 2-chloro group with an acetate equivalent. This requires harsh basic conditions that often result in the cleavage of the newly formed 3-O-aryl ether or hydrolysis of the target ester.

Routes cluster_A Route A: Pre-functionalized (Optimal) cluster_B Route B: De Novo cluster_C Route C: Late-Stage Target Target: 2,3-Disubstituted Pyridine Ether A1 Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate A2 Direct SNAr Coupling A1->A2 A2->Target B1 2,3-Dihydroxypyridine B2 Non-selective Alkylation B1->B2 B2->Target Low Yield C1 2-Chloro-3-hydroxypyridine C2 SNAr Coupling C1->C2 C3 Acetate Alkylation C2->C3 C3->Target Moderate Yield

Comparison of synthetic routes to 2,3-disubstituted pyridine ethers.

Quantitative Data Comparison

ParameterRoute A: Pre-functionalized (Product)Route B: De Novo SynthesisRoute C: Late-Stage Alkylation
Starting Material Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate2,3-Dihydroxypyridine2-Chloro-3-hydroxypyridine
Overall Yield 85 - 92% < 30%45 - 55%
Regioselectivity Excellent (Single Nucleophile)Poor (O- vs N-alkylation)Good (but ester cleavage risks)
Step Count 1 Step 3 Steps2 Steps
Scalability High (Process-friendly)Low (Complex purification)Moderate

Experimental Protocols: Self-Validating SNAr Workflow To ensure high-fidelity replication of published results[2], the following protocol details the optimal conditions for coupling Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate with an electron-deficient aryl halide (e.g., a fluorophenyl-uracil intermediate).

Causality & Experimental Design: Cesium carbonate (Cs₂CO₃) is explicitly selected over potassium or sodium carbonate. The large ionic radius of the cesium cation creates a highly dissociated, "naked" pyridoxide ion at the 3-position. This "cesium effect" significantly enhances nucleophilicity, allowing the reaction to proceed rapidly at ambient to mild temperatures, thereby preventing base-catalyzed hydrolysis of the ethyl ester[2]. Anhydrous DMSO is utilized as a polar aprotic solvent to further accelerate the SNAr mechanism by solvating the cations while leaving the nucleophilic anion exposed.

Step-by-Step Methodology:

  • Preparation : In an oven-dried, argon-purged reaction vessel, charge Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate (1.0 equivalent, typically 10 mmol) and the target electrophile (e.g., halophenyl-uracil derivative, 1.05 equivalents).

  • Solvation : Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration. Stir at 25°C until a homogenous solution is achieved.

  • Activation : Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equivalents) in three distinct portions over 15 minutes. Self-Validation Check: Portioning the base controls the initial exotherm and prevents localized basicity spikes that could trigger ester hydrolysis.

  • Coupling : Stir the resulting suspension at room temperature (or gently heat to 45°C depending on the electrophile's reactivity) for 12–15 hours. Self-Validation Check: Monitor reaction progression via LC-MS or TLC (Ethyl Acetate/Hexanes 1:1). The reaction is deemed complete when the UV-active spot corresponding to the starting pyridine is entirely consumed.

  • Quenching & Workup : Dilute the reaction mixture with cold deionized water (3x the reaction volume) to precipitate inorganic salts and partition the organic product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers sequentially with water and saturated brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure but can be passed through a short silica plug if analytical purity is required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18619272, Ethyl 2-[(3-hydroxypyridin-2-yl)oxy]acetate". PubChem,[Link]

  • Seiser, T., et al. "Herbicidal uracilpyridines". World Intellectual Property Organization, Patent WO2017202768A1, BASF SE, 30 Nov. 2017,

  • Weed Science Society of America (WSSA). "Summary of Herbicide Mechanism of Action". WSSA,[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate

As drug development pipelines become increasingly reliant on complex functionalized heterocycles, the proper lifecycle management of synthetic intermediates is critical. Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly reliant on complex functionalized heterocycles, the proper lifecycle management of synthetic intermediates is critical. Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate is a highly functionalized pyridine derivative commonly utilized in pharmaceutical synthesis. Due to its specific structural motifs—an ester linkage paired with an amphoteric hydroxypyridine ring—it requires stringent handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, accumulation, and disposal of this compound, grounded in Resource Conservation and Recovery Act (RCRA) principles and Environmental Protection Agency (EPA) guidelines.

Chemical Characterization & Hazard Causality

To safely manage chemical waste, researchers must first understand the mechanistic causality behind the compound's hazards. A laboratory chemical becomes a "waste" the moment you no longer intend to use it, regardless of whether it has been contaminated[1].

Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate exhibits multiple localized toxicity vectors driven by its molecular structure. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group acts as a donor, allowing the molecule to readily interact with biological membranes and physiological moisture.

Table 1: Quantitative Hazard Profile & Mechanistic Causality
Property / GHS HazardValue / ClassificationMechanistic Causality & Operational Impact
Molecular Weight 197.19 g/mol [2]Low molecular weight organic solid/liquid. Can aerosolize during transfer; mandates handling within a certified fume hood.
Skin Irritation Category 2 (H315)[2]Amphoteric nature disrupts epidermal lipid bilayers. Requires chemical-resistant nitrile gloves (minimum 4 mil thickness).
Eye Irritation Category 2A (H319)[2]Ester hydrolysis in ocular fluid alters local pH, causing severe tissue irritation. Mandates tightly sealed safety goggles.
Respiratory Toxicity STOT SE 3 (H335)[2]Inhalation of particulates irritates mucous membranes via hydrogen bonding. Requires P261 compliance (avoid breathing dust/fumes)[2].

Systems Workflow: Waste Management Lifecycle

The following diagram illustrates the self-validating workflow for managing non-halogenated organic intermediates from the point of generation to final disposal.

WasteLifecycle Gen 1. Waste Generation (Fume Hood / Bench) Seg 2. Chemical Segregation (Non-Halogenated Organics) Gen->Seg Verify compatibility (Avoid strong acids/bases) Acc 3. Satellite Accumulation (Max 55 Gal / <6 Months) Seg->Acc Transfer to HDPE/Glass Secondary containment Label 4. RCRA Labeling (Hazard ID & Date) Acc->Label Apply GHS/RCRA tags Log accumulation start Disp 5. Final Disposal (Licensed EPA Contractor) Label->Disp Schedule pickup Chain of custody tracking

Figure 1: End-to-end RCRA-compliant waste management workflow for organic chemical intermediates.

Standard Operating Procedure: Laboratory Waste Disposal

Under the EPA's RCRA regulations, academic and commercial laboratories must accumulate chemical waste at or near the point of generation, under the strict control of laboratory personnel[3]. Pouring this chemical down the drain violates EPA laws and can severely harm local water systems.

Execute the following self-validating protocol for the disposal of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate:

Step 1: Segregation & Compatibility Verification
  • Action: Classify the waste as "Non-Halogenated Organic Waste" (unless mixed with solvents like DCM or Chloroform during your assay).

  • Causality: Mixing this ester with strong acids or bases will trigger exothermic saponification or hydrolysis, potentially over-pressurizing the waste container.

  • Validation Check: Before combining with other waste streams, physically verify that the receiving container does not contain oxidizers, strong acids, or aqueous bases.

Step 2: Container Selection & Satellite Accumulation
  • Action: Transfer the waste into a chemically compatible, tightly sealed container (High-Density Polyethylene (HDPE) or amber glass).

  • Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the stored waste and free from deterioration[3].

  • Validation Check: Invert the empty, capped container prior to use to ensure thread integrity and verify the presence of an intact PTFE cap liner. Place the container in a secondary containment tray to capture potential micro-leaks.

Step 3: RCRA Labeling & Documentation
  • Action: Apply a standardized hazardous waste tag immediately upon adding the first drop of waste. Deface any original chemical labels if reusing an empty commercial container[1].

  • Causality: Unlabeled waste poses severe risks during emergency responses and violates EPA RCRA regulations (40 CFR 262)[4].

  • Validation Check: Cross-reference the label against your laboratory's central chemical inventory. Ensure the "Accumulation Start Date" and specific hazard classifications (Irritant) are clearly legible.

Step 4: Storage Limits & Final Transport
  • Action: Store the waste in a designated Satellite Accumulation Area (SAA). Do not exceed the maximum storage limit of 55 gallons of hazardous waste, and ensure removal within the regulatory timeframes (e.g., maximum of six months for academic facilities under EPA Subpart K)[3],[1].

  • Causality: Prolonged storage increases the risk of container degradation and violates federal accumulation limits.

  • Validation Check: Schedule a pickup with a licensed environmental services provider (e.g., a certified laboratory waste disposal company) at least 30 days before the accumulation time limit expires[3],.

Emergency Spill Response Protocol

In the event of an accidental spill of Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate, immediate and systematic action is required to prevent respiratory exposure and environmental contamination.

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered or room ventilation is maximized.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, a lab coat, and tightly sealed safety goggles (P280 compliance)[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and transfer it into a dedicated, wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with mild soap and water. Crucial: All spilled chemicals and absorbent materials used to clean the spill must be strictly disposed of as hazardous waste[1]. Do not discard them in the regular municipal trash.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((3-hydroxypyridin-2-yl)oxy)acetate
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